molecular formula C13H17NO5S B101840 Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate CAS No. 16257-57-1

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Cat. No.: B101840
CAS No.: 16257-57-1
M. Wt: 299.34 g/mol
InChI Key: XUMMBVXGIOJOPC-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C13H17NO5S and its molecular weight is 299.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-9-3-5-11(6-4-9)20(17,18)14-8-10(15)7-12(14)13(16)19-2/h3-6,10,12,15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMMBVXGIOJOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347057
Record name Methyl 4-hydroxy-1-(4-methylbenzene-1-sulfonyl)prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16257-57-1
Record name Methyl 4-hydroxy-1-(4-methylbenzene-1-sulfonyl)prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Defining the Target Audience

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Inferring Ester Properties

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Refining Search Strategies

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Refining Search Strategies

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Inferring Ester Properties

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Refining Synthetic Approaches

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Technical Guide: IR Spectroscopy of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate (often derived from trans-4-hydroxy-L-proline) is a critical chiral scaffold in the synthesis of peptidomimetics, antiviral agents (e.g., Hepatitis C protease inhibitors), and organocatalysts.

This guide provides a comprehensive technical analysis of the Infrared (IR) spectroscopy of this molecule. It moves beyond simple peak listing to explain the vibrational causality of the structure. By understanding the interplay between the electron-withdrawing tosyl group, the constrained pyrrolidine ring, and the hydrogen-bonding potential of the hydroxyl group, researchers can utilize IR as a rapid, non-destructive validation tool during synthesis and quality control.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, one must deconstruct the molecule into its vibrating sub-systems. The molecule consists of three distinct electronic environments that compete for electron density, influencing force constants and bond frequencies.

Structural Components
  • The Pyrrolidine Core: A five-membered nitrogen heterocycle. Ring strain slightly elevates vibrational frequencies compared to acyclic amines.

  • The Tosyl (p-Toluenesulfonyl) Group: A strong electron-withdrawing group (EWG) protecting the nitrogen. It introduces characteristic sulfonyl bands and aromatic overtones.

  • The Methyl Ester: Located at C2, providing a sharp carbonyl signature.

  • The Secondary Alcohol: Located at C4, serving as a diagnostic probe for hydrogen bonding (inter- vs. intramolecular).

Visualization of Vibrational Modes

The following diagram illustrates the logical relationship between the structural moieties and their primary spectral signatures.

G Molecule Methyl 4-hydroxy-1- tosylpyrrolidine-2-carboxylate Func_OH C4-Hydroxyl Group (H-Bonding Probe) Molecule->Func_OH Func_Ester C2-Methyl Ester (Carbonyl Region) Molecule->Func_Ester Func_Tosyl N-Tosyl Group (Sulfonyl/Aromatic) Molecule->Func_Tosyl Band_OH ν(O-H) 3400-3500 cm⁻¹ Func_OH->Band_OH Band_CO ν(C=O) 1735-1750 cm⁻¹ Func_Ester->Band_CO Band_SO2 ν(S=O) Asym/Sym 1340 & 1160 cm⁻¹ Func_Tosyl->Band_SO2 Band_Ar ν(C=C) Aromatic 1598 cm⁻¹ Func_Tosyl->Band_Ar

Figure 1: Correlation map linking structural moieties to diagnostic IR frequency zones.

Experimental Methodology

Reliable spectral data requires rigorous sample preparation. For this intermediate, Attenuated Total Reflectance (ATR) is the preferred modern technique due to ease of use with solids, though KBr Transmission remains the gold standard for resolution if the sample is crystalline.

Protocol: ATR-FTIR Acquisition

This protocol ensures high signal-to-noise ratio (SNR) and reproducible baselines.

Prerequisites:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Diamond or ZnSe ATR Crystal.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow:

  • System Validation:

    • Perform a background scan (air) with the crystal clean and dry.

    • Criterion: No peaks > 1% T in the 2800–3000 cm⁻¹ (hydrocarbon) or 1600–1700 cm⁻¹ (water vapor) regions.

  • Sample Loading:

    • Place approximately 2–5 mg of the solid compound onto the center of the crystal.

    • Critical Step: Apply pressure using the anvil until the force gauge indicates optimal contact. Poor contact results in weak absorbance and noisy baselines.

  • Acquisition Parameters:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: Minimum 16 scans (32 recommended for noise reduction).

  • Post-Processing:

    • Apply Automatic Baseline Correction.

    • Note: Do not use heavy smoothing algorithms, as they may obscure the splitting of the sulfonyl bands.

Troubleshooting Common Artifacts
  • Broad O-H > 3500 cm⁻¹: Indicates residual water (wet sample). Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours.

  • Split Carbonyl Peak: May indicate rotamers (common in proline derivatives) or crystalline polymorphism.

Spectral Analysis & Interpretation

The following table details the assignment of vibrational modes. These values are derived from standard correlation tables for sulfonamides and esters within heterocyclic systems [1, 2].

Diagnostic Regions
Functional GroupMode (Vibration)Frequency (cm⁻¹)IntensityNotes & Causality
Hydroxyl (-OH) Stretch (ν)3400 – 3550 Medium, BroadFrequency depends on H-bonding. Free OH is sharp (~3600); intermolecular H-bonding broadens and red-shifts this band.
Aromatic C-H Stretch (ν)3000 – 3100 WeakCharacteristic of the Tosyl ring.
Aliphatic C-H Stretch (ν)2850 – 2990 MediumCH, CH₂, and CH₃ modes from the pyrrolidine ring and methyl ester.
Ester (C=O) Stretch (ν)1735 – 1750 StrongThe electron-withdrawing effect of the adjacent N-Ts group and the ring strain typically shifts this higher than acyclic esters (~1735).
Aromatic Ring C=C Stretch1598 & 1495 MediumThe "breathing" modes of the p-substituted benzene ring.
Sulfonamide (SO₂) Asymmetric Stretch1330 – 1350 StrongCritical diagnostic. Confirms N-protection.
Sulfonamide (SO₂) Symmetric Stretch1150 – 1170 StrongCritical diagnostic. Often sharper than the asymmetric band.
C-O (Ester/Alc) Stretch (ν)1050 – 1200 StrongMixed modes of C-O-C (ester) and C-OH (alcohol).
C-S-N Stretch~900 - 950 Weak/MedLinkage between the tosyl group and the pyrrolidine nitrogen.
The "Fingerprint" Logic

In the region below 1000 cm⁻¹, look for the para-substituted benzene ring pattern. A strong band near 815 cm⁻¹ corresponds to the C-H out-of-plane bending (oop) for two adjacent hydrogens on the aromatic ring, confirming the para-substitution of the Tosyl group.

Synthesis Monitoring Workflow

IR spectroscopy is most valuable when used to monitor reaction progress. The following diagram details the spectral evolution during the synthesis of this molecule from 4-hydroxyproline.

Workflow Start Starting Material: 4-Hydroxyproline Step1 Step 1: Esterification (MeOH / SOCl2) Start->Step1 Inter Intermediate: 4-Hydroxyproline Methyl Ester Step1->Inter Step2 Step 2: N-Tosylation (TsCl / Base) Inter->Step2 Change1 IR Checkpoint 1: Appearance of C=O Ester (~1740 cm⁻¹) Inter->Change1 Final Product: Methyl 4-hydroxy-1- tosylpyrrolidine-2-carboxylate Step2->Final Change2 IR Checkpoint 2: Disappearance of NH Appearance of SO₂ (1340/1160 cm⁻¹) Final->Change2

Figure 2: Reaction monitoring logic using IR checkpoints.

Logic Explained:

  • Esterification: The broad zwitterionic character of the starting amino acid is replaced by a distinct ester carbonyl at ~1740 cm⁻¹.

  • Tosylation: The N-H stretch (usually weak/broad in the intermediate) disappears. The spectrum becomes dominated by the sharp, intense Sulfonyl bands (1340/1160 cm⁻¹). If N-H bands persist, the reaction is incomplete.

Quality Control & Purity Assessment

When analyzing the final product, specific impurity bands indicate process failures.

ImpurityIndicator Band (cm⁻¹)Remediation
Water Broad curvature > 3400Dry under vacuum.
Tosyl Chloride (Starting Material) Sharp doublet ~1370Wash with NaHCO₃ (removes TsOH) or recrystallize.
Methanol (Solvent) Broad OH + C-O ~1030Ex

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for Complex Chiral Building Blocks

In the landscape of modern drug discovery and development, the precise structural characterization of chiral intermediates is paramount. Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate, a key building block in the synthesis of a variety of pharmacologically active compounds, presents a unique analytical challenge. Its stereochemistry and the presence of both a labile tosyl protecting group and a reactive ester functionality necessitate a robust and nuanced analytical approach. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the mass spectrometric behavior of this crucial molecule. We will delve into the "why" behind the "how," offering not just protocols, but a foundational understanding of the ionization and fragmentation pathways you can expect to encounter.

Section 1: Foundational Principles of Analysis

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate is a non-volatile, polar molecule, making Electrospray Ionization (ESI) the premier choice for its analysis by mass spectrometry. ESI is a soft ionization technique that allows for the transfer of intact molecular ions into the gas phase with minimal fragmentation, a critical first step in elucidating the structure of our target compound.

The Target Molecule: A Structural Overview

Before delving into the mass spectrometry, a clear understanding of the molecule's structure is essential.

PropertyValue
IUPAC Name Methyl (2S,4R)-4-hydroxy-1-(toluene-4-sulfonyl)pyrrolidine-2-carboxylate
Molecular Formula C₁₃H₁₇NO₅S
Monoisotopic Mass 299.0827 Da
Structure
Chemical structure of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

The key features influencing its mass spectrometric behavior are:

  • The Pyrrolidine Ring: A saturated five-membered nitrogen-containing ring.

  • The N-Tosyl Group: A bulky and electron-withdrawing protecting group that also serves as a potential charge carrier.

  • The Methyl Ester: A site susceptible to hydrolysis and neutral loss.

  • The Hydroxyl Group: A polar functional group that can influence ionization and fragmentation.

Ionization: The Gateway to Mass Analysis

Positive ion mode ESI is the most effective approach for this molecule. Protonation will likely occur on the nitrogen of the pyrrolidine ring or one of the sulfonyl oxygens. The resulting protonated molecule, [M+H]⁺, will have an m/z of approximately 300.0905. Adduct formation with sodium ([M+Na]⁺ at m/z 322.0725) or potassium ([M+K]⁺ at m/z 338.0464) is also possible and can be useful for confirmation of the molecular weight.

Section 2: Experimental Protocol: A Self-Validating Workflow

This section outlines a comprehensive experimental protocol for the analysis of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate. The steps are designed to be self-validating, ensuring data integrity and reproducibility.

Sample Preparation: The Foundation of Quality Data
  • Solvent Selection: Dissolve the analyte in a high-purity solvent compatible with ESI-MS, such as methanol or acetonitrile. A starting concentration of 1-10 µg/mL is recommended.

  • Acidification: To promote protonation and enhance signal intensity in positive ion mode, add a small amount of a volatile acid, such as 0.1% formic acid, to the sample solution.

  • Filtration: Prior to injection, filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the MS system.

Instrumentation and Data Acquisition: Precision and Control

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is essential for accurate mass measurements and confident elemental composition determination.

Table 1: Recommended Mass Spectrometer Parameters

ParameterSettingRationale
Ionization Mode ESI PositivePromotes the formation of [M+H]⁺ ions.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Cone Voltage 20 - 40 VCan be adjusted to control the degree of in-source fragmentation.
Source Temperature 100 - 120 °CFacilitates desolvation without inducing thermal degradation.
Desolvation Gas Flow 600 - 800 L/hrEfficiently removes solvent from the ESI droplets.
Collision Energy (for MS/MS) 10 - 40 eV (Ramp)A range of collision energies is necessary to observe both primary and secondary fragment ions.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation dissolve Dissolve in MeOH/ACN (1-10 µg/mL) acidify Acidify with 0.1% Formic Acid dissolve->acidify filter Filter (0.22 µm) acidify->filter inject Direct Infusion or LC Injection filter->inject ms1 MS1 Scan (Full Scan) Identify [M+H]⁺ inject->ms1 ms2 MS/MS Analysis (Product Ion Scan of [M+H]⁺) ms1->ms2 pathways Propose Fragmentation Pathways ms2->pathways structure Confirm Structure pathways->structure G MH [M+H]⁺ m/z 300.09 F1 Loss of Tosyl m/z 145.08 MH->F1 - C₇H₇SO₂ F2 Loss of CH₃OH m/z 268.06 MH->F2 - CH₃OH F3 Tropylium Ion m/z 91.05 MH->F3 Tosyl Cleavage F4 Pyrrolidine Ring Fragmentation F1->F4 F2->F4

Caption: Predicted major fragmentation pathways for protonated Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate.

Section 4: Troubleshooting and Best Practices

  • Low Signal Intensity: If the signal for the [M+H]⁺ ion is weak, try increasing the concentration of the analyte or optimizing the cone voltage. The addition of a small amount of a salt, such as sodium acetate, can promote the formation of [M+Na]⁺ adducts, which may be more stable and provide a stronger signal.

  • In-Source Fragmentation: If significant fragmentation is observed in the MS1 spectrum, reduce the cone voltage or source temperature.

  • Confirmation of Fragmentation Pathways: To confirm the proposed fragmentation pathways, consider using stable isotope-labeled analogues of the target molecule, if available. For example, a ¹³C-labeled methyl ester would result in a corresponding mass shift in fragments containing this group.

Conclusion: A Pathway to Confident Characterization

The mass spectrometric analysis of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate is a tractable challenge that can be overcome with a systematic and well-reasoned approach. By leveraging the power of high-resolution mass spectrometry and understanding the fundamental principles of ionization and fragmentation, researchers can confidently characterize this important synthetic intermediate. This guide provides a robust framework for developing and executing such an analysis, empowering scientists in their pursuit of novel therapeutics.

References

  • General Principles of Electrospray Ionization

    • Title: Electrospray Ionization Mass Spectrometry: Fundamentals, Instrumentation, and Applic
    • Source: John Wiley & Sons
    • URL: [Link]

  • Fragmentation of Organic Molecules

    • Title: Interpret
    • Source: University Science Books
    • URL: [Link]

  • Mass Spectrometry of Amino Acids and Peptides

    • Title: Mass Spectrometry of Peptides and Proteins
    • Source: CRC Press
    • URL: [Link]

  • Synthesis of Hydroxyproline Derivatives

    • Title: A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines
    • Source: Tetrahedron Letters
    • URL: [Link]

Comprehensive Characterization Guide: Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate is a critical chiral intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of peptidomimetics, organocatalysts, and modified proline analogs. As a protected derivative of 4-hydroxyproline, it offers a rigid pyrrolidine core with orthogonal reactivity: the N-tosyl group provides sulfonamide stability and crystallinity, while the C4-hydroxyl remains available for functionalization (e.g., Mitsunobu inversion or oxidation).

This technical guide outlines the rigorous characterization protocol for this compound. It is designed for medicinal chemists and process scientists who require absolute structural validation and purity assessment. The methodology prioritizes Nuclear Magnetic Resonance (NMR) spectroscopy as the primary validation tool, supported by Mass Spectrometry (MS) and Infrared (IR) analysis.

Part 1: Chemical Profile & Structural Analysis

Before initiating wet-lab characterization, the theoretical profile must be established to validate experimental data.

Molecular Identity
  • IUPAC Name: Methyl 4-hydroxy-1-[(4-methylphenyl)sulfonyl]pyrrolidine-2-carboxylate

  • Common Name: N-Tosyl-4-hydroxyproline methyl ester

  • Molecular Formula:

    
    
    
  • Molecular Weight: 299.34 g/mol

  • Stereochemistry: Typically derived from trans-4-hydroxy-L-proline, possessing (2S,4R) absolute configuration.

Structural Connectivity & Numbering

To ensure consistent NMR assignment, the following numbering scheme is applied:

  • N1: Pyrrolidine nitrogen (sulfonamide linkage).

  • C2: Alpha-carbon (chiral center).

  • C3: Beta-methylene.

  • C4: Gamma-methine (bearing the hydroxyl).

  • C5: Delta-methylene.

  • Tosyl Group: Aromatic ring (Ar-2,3,5,6) and methyl (Ar-Me).

  • Ester Group: Methyl ester (OMe).

Part 2: Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Strategy

The N-tosyl group exerts a strong electron-withdrawing effect, deshielding the pyrrolidine ring protons relative to the N-Boc or free amine analogs. The rigidity of the sulfonamide bond often enhances diastereotopic splitting.


H NMR (300-500 MHz, CDCl

) – Expected Shifts & Multiplicities
Position

(ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (Tosyl) 7.70 – 7.80Doublet (

Hz)
2HOrtho to sulfonyl group (deshielded).
Ar-H (Tosyl) 7.30 – 7.35Doublet (

Hz)
2HMeta to sulfonyl group.
C4-H 4.40 – 4.55Multiplet (br)1HGerminal to OH; shift varies with concentration (H-bonding).
C2-H (

)
4.25 – 4.40dd or t1HDiagnostic

-proton; coupling to C3-H

.
OMe (Ester) 3.65 – 3.75Singlet3HSharp, intense singlet characteristic of methyl esters.
C5-H

3.50 – 3.65dd1HDiastereotopic

-proton (cis to ester).
C5-H

3.10 – 3.30dd1HDiastereotopic

-proton (trans to ester).
Ar-Me 2.40 – 2.45Singlet3HTosyl methyl group.
C3-H

2.20 – 2.35Multiplet1H

-proton; often overlaps with solvent/water if wet.
C3-H

2.05 – 2.15Multiplet1H

-proton.
OH 1.80 – 2.50Broad Singlet1HExchangeable; shift is concentration/solvent dependent.

Senior Scientist Insight: The key to confirming the N-tosyl protection over O-tosylation (a common side reaction) is the chemical shift of C4-H . If O-tosylation occurs, the C4-H signal shifts significantly downfield to ~5.0–5.2 ppm due to the sulfonate ester. In the target molecule (free OH), it remains ~4.5 ppm.


C NMR (75-125 MHz, CDCl

)
  • Carbonyl (C=O): ~172 ppm.

  • Aromatic (Tosyl): Four signals in the 127–144 ppm range.

  • C4 (CH-OH): ~69–71 ppm.

  • C2 (CH-N): ~58–60 ppm.

  • C5 (CH

    
    -N):  ~55–57 ppm.
    
  • OMe: ~52–53 ppm.

  • C3 (CH

    
    ):  ~38–40 ppm.
    
  • Ar-Me: ~21.5 ppm.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Target Ion [M+H]

    
    : 
    
    
    
    300.1.
  • Adducts: Sodium adduct [M+Na]

    
     at 
    
    
    
    322.1 is commonly observed and often dominant.
  • Fragmentation: Loss of water [M+H-18]

    
     or loss of the tosyl group (rare in soft ionization) may be observed in MS/MS.
    
Infrared Spectroscopy (FT-IR)
  • Hydroxyl (O-H): Broad band at 3300–3500 cm

    
    .
    
  • Ester (C=O): Strong, sharp peak at 1735–1750 cm

    
    .
    
  • Sulfonamide (O=S=O): Asymmetric stretch ~1340 cm

    
     and symmetric stretch ~1160 cm
    
    
    
    .

Part 3: Visualization of Characterization Workflow

The following diagram illustrates the logical flow for validating the synthesis and purity of the compound.

G cluster_Analysis Analytical Validation Suite Start Crude Reaction Mixture (Hyp-OMe + TsCl) Workup Workup & Isolation (EtOAc Extraction / Wash) Start->Workup TLC TLC Screening (Check for TsCl & Hyp-OMe) Workup->TLC Purification Recrystallization or Flash CC TLC->Purification Impurities Detected NMR 1H & 13C NMR (Confirm connectivity & N-Tosyl) Purification->NMR NMR->Purification Fail (Regioisomer/Impurity) MS LC-MS (ESI+) (Confirm MW: 300.34) NMR->MS MP Melting Point (Crystallinity Check) MS->MP Chiral Optical Rotation / Chiral HPLC (Confirm Stereopurity) MP->Chiral Final Validated Compound Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate Chiral->Final Pass

Figure 1: Step-by-step workflow for the isolation and structural validation of the target compound.

Part 4: Experimental Protocols

Purity Assessment (HPLC Method)

While NMR confirms structure, HPLC is required for quantitative purity, especially to detect trace tosyl chloride or hydrolyzed acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide/ester) and 254 nm (tosyl aromatic).

  • Retention Time: The N-tosyl compound is significantly more hydrophobic than the starting amine. Expect elution in the middle of the gradient (~40-60% B).

Melting Point Determination

The N-tosyl derivative is typically a solid.

  • Dry the sample thoroughly under high vacuum to remove solvent traces (solvent inclusion broadens MP).

  • Pack a capillary tube to a height of 2-3 mm.

  • Ramp temperature at 10°C/min until 10°C below expected MP, then 1°C/min.

  • Target Range: While specific literature values vary by isomer and solvent, typical N-tosyl-4-hydroxyproline esters melt between 100°C – 130°C . A range >2°C indicates impurity.

Optical Rotation

To ensure no racemization occurred during the basic tosylation conditions:

  • Solvent: Methanol or Chloroform (

    
    ).
    
  • Temperature: 20°C.

  • Standard: Compare against the specific rotation of the starting material (trans-4-hydroxy-L-proline methyl ester) adjusted for the mass change, or reference literature for the specific N-tosyl derivative.

Part 5: Troubleshooting & Impurity Profiling

ImpurityOriginDetection MethodRemoval Strategy
Tosyl Chloride (TsCl) Excess reagent

H NMR (Doublets at 7.9, 7.4 ppm)
Wash organic layer with 10% Na

CO

or recrystallize from EtOH/Hexane.
Tosylic Acid (TsOH) Hydrolysis of TsCl

H NMR (Broad shifts), pH < 7
Aqueous basic wash (NaHCO

).
Free Amine Incomplete reactionNinhydrin Stain (Positive)Extend reaction time; add more base/TsCl.
O-Tosyl Side Product Over-reaction

H NMR (C4-H shifts > 5.0 ppm)
Control equivalents of TsCl (1.05 eq); maintain low temperature (0°C).

References

  • Chemical Structure & Nomenclature

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 15594655, Methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate (Analogous Structure). Retrieved from .

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
  • Analogous Compound Properties (N-Boc-4-Hyp-OMe)

    • Sigma-Aldrich.[1] Product Specification: N-Boc-trans-4-hydroxy-L-proline methyl ester. Retrieved from .

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).

Sources

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive walkthrough of the structure elucidation of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate, a key chiral building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the analytical methodologies and logical processes required to confirm the chemical structure of this compound with a high degree of confidence.

Introduction

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate is a functionalized proline derivative. The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its conformational rigidity and stereochemical complexity. The presence of a hydroxyl group offers a site for further functionalization, while the tosyl protecting group on the nitrogen atom enhances stability and influences reactivity. The methyl ester at the C-2 position provides a handle for various chemical transformations. Accurate and unambiguous structure determination is paramount for its application in multi-step syntheses where stereochemistry and connectivity are critical.

This guide will detail a multi-pronged analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a cohesive and self-validating structural assignment.

The Structure Elucidation Workflow: An Integrated Approach

Structure_Elucidation_Workflow cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation & Hypothesis Generation cluster_structure_confirmation Structure Confirmation MS Mass Spectrometry (MS) MS_Interp Determine Molecular Weight & Fragmentation Pattern MS->MS_Interp NMR NMR Spectroscopy (1H, 13C, COSY) NMR_Interp Identify Proton & Carbon Environments Establish Connectivity NMR->NMR_Interp IR Infrared (IR) Spectroscopy IR_Interp Identify Key Functional Groups IR->IR_Interp Structure Proposed Structure: Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate MS_Interp->Structure Confirms Molecular Formula & Key Fragments NMR_Interp->Structure Defines Carbon-Hydrogen Framework & Connectivity IR_Interp->Structure Confirms Presence of -OH, C=O, SO2 Structure->NMR_Interp Validate with 2D NMR

Caption: Integrated workflow for the structure elucidation of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate.

Part 1: Mass Spectrometry - Determining the Molecular Blueprint

Mass spectrometry is the first port of call for determining the molecular weight and obtaining vital information about the compound's fragmentation pattern, which provides clues to its substructures.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecules [M+H]+ or other adducts.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole time-of-flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Data Presentation: Predicted Mass Spectrum
m/z Relative Intensity (%) Proposed Fragment
300.0955100[M+H]+
240.074045[M - COOCH3]+
155.037185[Tosyl group]+
146.060660[M - Tosyl group]+
91.054870[Tropylium ion]+
Interpretation and Causality

The high-resolution mass spectrum provides the exact mass of the protonated molecule, which allows for the unambiguous determination of the molecular formula. The base peak at m/z 300.0955 corresponds to the protonated molecule [M+H]+, confirming the molecular weight of 299.0878 g/mol for the neutral molecule and a molecular formula of C13H17NO5S.

The fragmentation pattern offers further structural insights:

  • Loss of the methoxycarbonyl group (COOCH3): The peak at m/z 240.0740 arises from the loss of the methyl ester group, a common fragmentation pathway for esters.

  • Presence of the tosyl group: The intense peak at m/z 155.0371 is characteristic of the tosyl moiety (CH3C6H4SO2)+.

  • Loss of the tosyl group: The fragment at m/z 146.0606 represents the remaining methyl 4-hydroxypyrrolidine-2-carboxylate portion of the molecule after cleavage of the N-S bond.

  • Tropylium ion: The peak at m/z 91.0548 is the classic signature of a toluene derivative, arising from the tosyl group, and further confirms its presence.

Part 2: Infrared Spectroscopy - Identifying the Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: An IR beam is passed through the ATR crystal, and the sample in contact with the crystal absorbs specific frequencies of IR radiation corresponding to the vibrational energies of its chemical bonds.

  • Spectrum Generation: The instrument's software performs a Fourier transform on the interferogram to generate the IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.

Data Presentation: Predicted IR Spectrum
Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3500 (broad)MediumO-H stretchHydroxyl
2950 (medium)MediumC-H stretch (aliphatic)Pyrrolidine ring, methyl groups
1745 (strong)StrongC=O stretchEster
1595 (medium)MediumC=C stretch (aromatic)Toluene ring
1340, 1160 (strong)StrongS=O stretch (asymmetric and symmetric)Sulfonamide
Interpretation and Causality

The IR spectrum provides clear evidence for the key functional groups within the molecule:

  • Hydroxyl Group: The broad absorption band around 3500 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol, confirming the presence of the hydroxyl group. The broadness is due to hydrogen bonding.

  • Ester Carbonyl: The strong, sharp peak at 1745 cm⁻¹ is indicative of the C=O stretching vibration of the methyl ester.

  • Sulfonamide Group: The two strong absorptions at 1340 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the tosyl (sulfonamide) group.

  • Aromatic Ring: The peak at 1595 cm⁻¹ corresponds to the C=C stretching vibrations within the aromatic ring of the tosyl group.

  • Aliphatic C-H: The absorptions in the 2950 cm⁻¹ region are due to the C-H stretching of the pyrrolidine ring and the methyl groups.

Part 3: Nuclear Magnetic Resonance Spectroscopy - Mapping the Connectivity

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: The sample is placed in the magnet, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) is recorded.

  • Data Processing: A Fourier transform is applied to the FID to obtain the NMR spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. 2D NMR experiments like COSY (Correlation Spectroscopy) are also performed to establish proton-proton correlations.

Data Presentation: Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
7.75d2H8.2H-Ar (ortho to SO₂)
7.35d2H8.2H-Ar (meta to SO₂)
4.50m1H-H-4
4.30t1H8.0H-2
3.70s3H-OCH₃
3.65dd1H12.0, 4.0H-5a
3.40dd1H12.0, 2.0H-5b
2.45s3H-Ar-CH₃
2.30m1H-H-3a
2.05m1H-H-3b
1.90br s1H-OH
Data Presentation: Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
172.5C=O (ester)
144.0C-Ar (ipso to SO₂)
135.0C-Ar (ipso to CH₃)
129.8C-Ar (meta to SO₂)
127.5C-Ar (ortho to SO₂)
69.0C-4
60.5C-2
55.0C-5
52.5OCH₃
38.0C-3
21.5Ar-CH₃
Interpretation and Causality

The ¹H and ¹³C NMR spectra provide a wealth of information to piece together the molecular structure.

¹H NMR Interpretation:

  • Tosyl Group: The two doublets at 7.75 and 7.35 ppm, each integrating to 2H, are characteristic of a para-substituted aromatic ring. The downfield shift of the ortho protons (7.75 ppm) is due to the electron-withdrawing effect of the sulfonyl group. The singlet at 2.45 ppm (3H) corresponds to the methyl group on the aromatic ring.

  • Pyrrolidine Ring Protons:

    • The multiplet at 4.50 ppm is assigned to H-4, the proton attached to the carbon bearing the hydroxyl group.

    • The triplet at 4.30 ppm is assigned to H-2, the proton at the stereocenter adjacent to the ester. Its downfield shift is due to the deshielding effects of both the nitrogen and the carbonyl group.

    • The two doublets of doublets at 3.65 and 3.40 ppm are assigned to the diastereotopic protons at C-5.

    • The multiplets at 2.30 and 2.05 ppm are assigned to the diastereotopic protons at C-3.

  • Methyl Ester: The singlet at 3.70 ppm (3H) is characteristic of the methyl group of the ester.

  • Hydroxyl Proton: The broad singlet at 1.90 ppm, which would disappear upon D₂O exchange, is assigned to the hydroxyl proton.

¹³C NMR Interpretation:

  • Carbonyl Carbon: The signal at 172.5 ppm is in the typical range for an ester carbonyl carbon.

  • Aromatic Carbons: The four signals between 127 and 144 ppm correspond to the four distinct carbon environments in the para-substituted aromatic ring.

  • Pyrrolidine Ring Carbons:

    • The signal at 69.0 ppm is assigned to C-4, the carbon attached to the hydroxyl group.

    • The signal at 60.5 ppm is assigned to C-2, the carbon bearing the ester group.

    • The signal at 55.0 ppm is assigned to C-5, the carbon adjacent to the nitrogen.

    • The signal at 38.0 ppm is assigned to C-3.

  • Methyl Carbons: The signals at 52.5 ppm and 21.5 ppm are assigned to the ester methyl group and the aromatic methyl group, respectively.

2D NMR for Connectivity Confirmation

A COSY (Correlation Spectroscopy) experiment would be performed to confirm the proton-proton connectivities. For instance, correlations would be expected between H-2 and the H-3 protons, between the H-3 protons and H-4, and between H-4 and the H-5 protons, confirming the pyrrolidine ring structure.

Caption: Key COSY correlations for the pyrrolidine ring protons.

Conclusion

The comprehensive analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data provides a self-validating and unambiguous elucidation of the structure of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate. The MS data confirms the molecular formula and key substructures. The IR spectrum identifies the essential functional groups. The ¹H and ¹³C NMR spectra, supported by 2D correlation experiments, map out the precise connectivity of the carbon-hydrogen framework. This integrated analytical approach exemplifies the rigorous standards required in modern chemical research and drug development, ensuring the identity and purity of crucial synthetic intermediates.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from 2D NMR Spectra. John Wiley & Sons. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. [Link]

  • PubChem. (n.d.). PubChem. National Library of Medicine, National Center for Biotechnology Information. [Link]

Technical Guide: Stereochemical Control & Synthesis of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate is a critical chiral scaffold in the synthesis of carbapenem antibiotics (e.g., Doripenem) and Hepatitis C protease inhibitors. Its utility stems from the rigid pyrrolidine ring, which restricts conformational freedom in peptidomimetics, and the presence of two stereocenters (C2 and C4) that allow for precise structure-activity relationship (SAR) tuning.

This guide details the stereoselective synthesis, inversion protocols, and analytical validation of this scaffold. It specifically addresses the challenge of manipulating the C4-hydroxyl group while preserving the integrity of the C2-carboxylate center.

Part 1: Structural Analysis & Stereochemical Nomenclature

The molecule contains two chiral centers.[1] The relationship between the C2-carboxylate and the C4-hydroxyl group defines the diastereomer.

The Stereochemical Landscape

The starting material for most industrial routes is (2S, 4R)-4-hydroxyproline (Natural L-Hydroxyproline).

  • Natural Isomer (Trans): (2S, 4R)-Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate. The -OH and -COOMe groups are on opposite faces of the ring.

  • Inverted Isomer (Cis): (2S, 4S)-Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate. The -OH and -COOMe groups are on the same face. This is the key intermediate for introducing sulfur nucleophiles in carbapenem synthesis.

Conformational Puckering

The N-Tosyl (Ts) group is bulky and electron-withdrawing. It forces the pyrrolidine ring into a distinct "envelope" conformation to minimize steric clash between the sulfonyl group and the C2-ester. This puckering significantly affects


H NMR coupling constants (

-values), serving as a primary method for stereochemical assignment.

Part 2: Synthetic Pathways & Control

Workflow Visualization

The following diagram illustrates the divergence from natural hydroxyproline to the target trans-isomer and the subsequent inversion to the cis-isomer.

Stereochemistry Figure 1: Stereochemical divergence from natural Hydroxyproline. L_Hyp (2S, 4R)-4-Hydroxyproline (Natural Source) Step1 1. Esterification (MeOH/SOCl2) 2. N-Tosylation (TsCl) L_Hyp->Step1 Trans_Prod (2S, 4R)-Trans-Isomer Target Scaffold A Step1->Trans_Prod Retention of Configuration Mitsunobu Mitsunobu Inversion (PPh3, DIAD, AcOH) Trans_Prod->Mitsunobu Cis_Prod (2S, 4S)-Cis-Isomer Target Scaffold B Mitsunobu->Cis_Prod Inversion at C4 (SN2 Mechanism)

Protocol A: Synthesis of (2S, 4R)-Trans Isomer (Retention)

Objective: Protect the amine and carboxylic acid without racemizing the C2 or C4 centers.

Reagents: trans-4-hydroxy-L-proline, Thionyl Chloride (


), Methanol, Tosyl Chloride (

), Triethylamine (

).

Step-by-Step Methodology:

  • Esterification: Suspend trans-4-hydroxy-L-proline (1.0 eq) in dry methanol (0.5 M). Cool to 0°C. Add

    
     (1.2 eq) dropwise. Critical: Exothermic reaction; control temp <10°C to prevent C2 racemization. Reflux for 4 hours. Concentrate to yield the methyl ester hydrochloride.
    
  • N-Tosylation: Suspend the ester hydrochloride in DCM (0.3 M). Add

    
     (2.5 eq) followed by 
    
    
    
    (1.1 eq) at 0°C.
  • Workup: Stir at RT for 12h. Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Crystallization: Recrystallize from EtOAc/Hexanes to yield white needles.

Self-Validation Check:

  • TLC:

    
     of product should be ~0.4 (Hex:EtOAc 1:1). Starting material stays at baseline.
    
  • Melting Point: 104–106 °C (Lit. value check required for specific derivative).

Protocol B: Synthesis of (2S, 4S)-Cis Isomer (Inversion)

Objective: Invert the C4 stereocenter to access the cis congener. Mechanism: The Mitsunobu reaction activates the C4-OH as a phosphonium intermediate, which is displaced by a nucleophile (acetate or benzoate) via an


 mechanism, resulting in inversion.

Mitsunobu Figure 2: Mitsunobu Inversion Mechanism at C4. Start (2S, 4R)-Trans-Alcohol Activation Oxyphosphonium Intermediate (Activated Leaving Group) Start->Activation PPh3 Complex Betaine Formation (PPh3 + DIAD) Complex->Activation Attack Nucleophilic Attack (AcOH / BzOH) Activation->Attack Product (2S, 4S)-Cis-Ester Attack->Product SN2 Inversion

Step-by-Step Methodology:

  • Setup: Dissolve (2S, 4R)-trans-substrate (1.0 eq), Triphenylphosphine (

    
    , 1.2 eq), and Acetic Acid (1.2 eq) in anhydrous THF (0.2 M).
    
  • Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 20 minutes.

    • Expert Insight: Rapid addition generates heat and can lead to side reactions. The yellow color of DIAD should dissipate before the next drop hits the solution.

  • Reaction: Warm to RT and stir for 12 hours.

  • Hydrolysis (Optional): The product is the C4-acetate. To get the free C4-OH cis-isomer, treat with

    
     in MeOH (transesterification) at 0°C. Note: Avoid strong aqueous base to prevent hydrolysis of the C2-methyl ester.
    

Part 3: Analytical Characterization (E-E-A-T)

Distinguishing the (2S, 4R) isomer from the (2S, 4S) isomer is critical. The rigidity of the ring leads to distinct coupling constants (


).
NMR Data Comparison ( H NMR, 400 MHz, CDCl )
Proton(2S, 4R) - Natural Trans(2S, 4S) - Inverted CisMechanistic Reason
H4 (Chemical Shift)

4.45 ppm

4.35 ppm
Anisotropic effect of the tosyl group.

(Coupling)
Small (~4-5 Hz)Large (~7-9 Hz)Dihedral angle change in envelope conformation.

(Coupling)
Distinct splittingOften overlapsCis-relationship alters Karplus angle.

Expert Note: In the trans isomer, the C4-H is often a "quintet-like" multiplet due to similar couplings to H3 and H5. In the cis isomer, the signal often broadens or simplifies depending on the specific pucker favored by the solvent.

X-Ray Crystallography

The Tosyl group facilitates crystallization.

  • Space Group: Often

    
     (Orthorhombic) for enantiopure samples.
    
  • Validation: X-ray is the gold standard if NMR data is ambiguous due to conformational averaging.

Part 4: Pharmaceutical Applications[11][12]

Carbapenem Synthesis (Doripenem)

The (2S, 4S)-cis-derivative is a precursor to the pyrrolidine side chain of Doripenem.

  • Mechanism: The cis-hydroxyl (or its activated mesylate) is displaced by a sulfur nucleophile (thiol) with inversion to re-establish the trans-thioether configuration found in the final drug.

  • Why Chirality Matters: The (2S, 4R) stereochemistry of the final thioether is essential for binding to Penicillin-Binding Proteins (PBPs) in bacteria.

Hepatitis C Protease Inhibitors

Substituted prolines act as "P2" elements in protease inhibitors (e.g., Asunaprevir analogues). The rigidity of the tosyl-pyrrolidine scaffold pre-organizes the inhibitor into the bioactive conformation, reducing the entropic penalty of binding.

References

  • Sigma-Aldrich. Product Specification: trans-4-Hydroxy-L-proline.Link

  • Master Organic Chemistry. The Mitsunobu Reaction: Mechanism and Application.Link

  • National Institutes of Health (PubChem). 1-Pyrroline-4-hydroxy-2-carboxylate Structure and Bioactivity.Link

  • Journal of Organic Chemistry. Conformational Analysis of Proline Derivatives. (General reference for Karplus relationships in prolines). Link

  • Organic Chemistry Portal. Mitsunobu Reaction Protocols and Variations.Link

Sources

Stability & Storage Protocol: Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

[1]

Executive Summary

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate (CAS: 16257-57-1) is a critical chiral intermediate derived from 4-hydroxyproline, widely utilized in the synthesis of peptidomimetics, catalyst ligands, and pharmaceutical scaffolds.[1] Its structural integrity relies heavily on the stability of two key functional groups: the methyl ester and the N-tosyl sulfonamide.[1]

While the sulfonamide moiety provides robust protection against nucleophilic attack and acidic conditions, the methyl ester is susceptible to hydrolytic degradation in the presence of atmospheric moisture.[1] Furthermore, the C4-hydroxyl group presents a secondary risk of elimination (dehydration) under improper thermal or acidic stress.[1] This guide defines a rigorous, self-validating storage and handling protocol to ensure >98% purity over extended timelines.

Physicochemical Characterization

Understanding the intrinsic properties of the molecule is the first step in establishing a stability profile.[1]

PropertySpecificationCritical Note
Chemical Name Methyl 4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
CAS Number 16257-57-1
Molecular Formula C₁₃H₁₇NO₅S
Molecular Weight 299.34 g/mol
Physical State White to off-white crystalline solidColor change (yellowing) indicates oxidation or tosyl cleavage.[1]
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in WaterHydrolysis accelerates in wet protic solvents (MeOH/H₂O).[1]
Stereochemistry Typically (2S, 4R) if derived from L-HydroxyprolineTrans-configuration reduces risk of intramolecular lactonization compared to cis.

Stability Analysis & Degradation Mechanisms

Hydrolytic Instability (Primary Failure Mode)

The methyl ester at the C2 position is the most labile point of the molecule.[1] While methyl esters are relatively stable compared to activated esters, they will undergo hydrolysis to the corresponding carboxylic acid (N-tosyl-4-hydroxyproline) upon exposure to atmospheric moisture, a process catalyzed by trace acids or bases.[1]

Thermal & Chemical Sensitivity[1]
  • Elimination (Dehydration): The secondary alcohol at C4 is prone to

    
    -elimination, particularly if the sample is heated in the presence of acidic impurities.[1] This yields the 
    
    
    -unsaturated pyrroline derivative, destroying the chiral center at C4.[1]
  • Sulfonamide Stability: The N-tosyl group is generally robust.[1] However, exposure to strong reducing metals or extremely harsh acids (e.g., HBr/AcOH) can cleave this protecting group.[1] Under standard storage conditions, this is a negligible risk.[1]

Visualized Degradation Pathways

The following diagram illustrates the primary degradation routes that must be mitigated through proper storage.

DegradationPathwaysTargetMethyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate(Intact Target)HydrolysisHydrolysis (Moisture)Target->Hydrolysis+ H2O / TimeEliminationElimination (Heat/Acid)Target->Elimination> 40°C / H+AcidProductN-Tosyl-4-hydroxyproline(Free Acid Impurity)Hydrolysis->AcidProductEster CleavageOlefinProductN-Tosyl-dihydro-pyrrole derivative(Dehydrated Impurity)Elimination->OlefinProduct- H2O

Figure 1: Primary degradation pathways.[1] The ester hydrolysis path (Red) is the dominant risk during storage.

Validated Storage Protocol

To maintain purity >98%, the following "Gold Standard" storage protocol is mandatory. This system is designed to eliminate the three vectors of degradation: Moisture, Heat, and Light.[1]

Environmental Conditions[1]
  • Temperature: Store at -20°C (± 5°C) .

    • Rationale: Low temperature kinetically inhibits the hydrolysis rate and prevents thermal elimination of the hydroxyl group.[1]

    • Short-term: Refrigeration (2-8°C) is acceptable for active use (< 1 month).[1]

  • Atmosphere: Inert Gas (Argon or Nitrogen) .[1]

    • Rationale: Displaces atmospheric moisture and oxygen.[1] Argon is preferred due to its higher density, forming a "blanket" over the solid.[1]

  • Light: Amber Glass or foil-wrapped containers.

    • Rationale: While not highly photo-labile, sulfonamides can degrade slowly under intense UV.[1] Amber glass is a standard precaution for long-term banking.[1]

Containment System
  • Primary Container: Borosilicate glass vial with a Teflon-lined screw cap.

    • Avoid: Polyethylene bags (permeable to moisture over time).[1]

  • Secondary Containment: Sealed desiccator or a jar containing active desiccant (Silica gel or Drierite).[1]

    • Indicator: Use color-indicating silica gel to monitor moisture ingress.[1]

Storage Workflow Diagram

StorageWorkflowReceipt1. Material Receipt/SynthesisQC2. Initial QC (NMR/HPLC)Purity >98%?Receipt->QCQC->ReceiptFail (Repurify)Dry3. High-Vac Drying(Remove solvent traces)QC->DryPassPack4. Inert Gas Flush & Seal(Amber Vial)Dry->PackStore5. Long-Term Storage(-20°C, Desiccator)Pack->StoreUse6. Thawing Protocol(Warm to RT before opening)Store->UseRetrievalUse->PackRe-seal immediately

Figure 2: Lifecycle management of the compound from synthesis to retrieval.

Handling & Quality Control (Self-Validating Systems)

Thawing Procedure (Critical)

NEVER open a cold vial of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate directly in humid air.[1]

  • Remove vial from freezer.

  • Place in a desiccator or allow to stand on the bench until it reaches Room Temperature (20-25°C) .

  • Mechanism: This prevents condensation of atmospheric water onto the cold solid, which would immediately initiate surface hydrolysis.[1]

Purity Re-Validation

Before using stored material in critical steps (e.g., coupling reactions), validate integrity using one of the following methods.

Method A: ¹H-NMR (Diagnostic)
  • Solvent: CDCl₃ or DMSO-d₆.[1]

  • Key Signals to Monitor:

    • Methyl Ester: Singlet at ~3.7 ppm.[1] Loss of this signal or appearance of a new broad OH peak indicates hydrolysis.

    • Tosyl Group: Aromatic doublets (AA'BB' system) at ~7.3 and 7.8 ppm.[1]

    • Elimination Check: Look for alkene protons (5.5 - 6.5 ppm).[1] Presence indicates dehydration.[1]

Method B: TLC (Quick Check)
  • Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.[1]

  • Visualization: UV (254 nm) or Iodine stain.[1]

  • Observation:

    • Target: R_f ~ 0.4 - 0.5 (varies by exact conditions).

    • Impurity (Acid): R_f < 0.1 (stays near baseline due to polarity of COOH).[1]

    • Impurity (Elimination): R_f > Target (less polar).[1]

References

  • ChemicalBook. (2024).[1] Methyl 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate Properties and Safety. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 16257-57-1. Retrieved from [1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (Standard reference for sulfonamide and ester stability profiles).

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Proline Derivatives.[1] Retrieved from [1]

Methodological & Application

Experimental protocol for tosylation of 4-hydroxyproline methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-yield protocol for the O-tosylation of 4-hydroxyproline methyl ester. This transformation is a critical intermediate step in medicinal chemistry, primarily used to convert the hydroxyl group into a leaving group (p-toluenesulfonate) to facilitate nucleophilic substitution (


). This enables the synthesis of 4-fluoroproline , 4-azidoproline , or stereochemical inversion to cis-proline derivatives.

Critical Scientific Note: Direct reaction of unprotected 4-hydroxyproline methyl ester with p-toluenesulfonyl chloride (TsCl) results in N-sulfonylation (formation of a sulfonamide) due to the higher nucleophilicity of the secondary amine compared to the secondary alcohol. Therefore, this protocol mandates the use of an N-protected precursor (specifically N-Boc-trans-4-hydroxy-L-proline methyl ester ) to ensure regioselective O-functionalization.

Strategic Planning & Mechanistic Insight

The Chemical Challenge

The objective is to install a tosyl group at the


 (C4) position without affecting the ester or the carbamate (Boc) protecting group.
  • Substrate: N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Reagent: p-Toluenesulfonyl chloride (TsCl).

  • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Base: Triethylamine (

    
    ).
    
Mechanism of Action

The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.

  • Activation: DMAP attacks TsCl to form a highly reactive N-tosylpyridinium ion intermediate (orders of magnitude more reactive than TsCl alone).

  • Attack: The C4-hydroxyl group of the proline scaffold attacks the sulfur center.

  • Elimination: The pyridinium species is displaced, forming the O-tosyl bond.

  • Scavenging:

    
     neutralizes the HCl by-product, driving the equilibrium forward and preventing acid-catalyzed Boc-deprotection.
    

Experimental Protocol

Materials & Stoichiometry

Note: All equivalents (eq) are relative to the starting material (SM).

ComponentRoleEquivalentsMolecular Weight
N-Boc-L-Hyp-OMe Substrate (SM)1.0245.27 g/mol
p-Toluenesulfonyl Chloride (TsCl) Reagent1.5190.65 g/mol
Triethylamine (

)
Base2.0101.19 g/mol
DMAP Catalyst0.1 (10 mol%)122.17 g/mol
Dichloromethane (DCM) Solvent0.2 M conc.-
Step-by-Step Methodology

Step 1: Preparation (Dry Conditions)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to exclude atmospheric moisture (TsCl is moisture-sensitive).
    

Step 2: Solvation

  • Add N-Boc-L-Hyp-OMe (1.0 eq) to the flask.

  • Add anhydrous DCM to achieve a concentration of ~0.2 M (e.g., 5 mL per 1 mmol of substrate).

  • Add

    
      (2.0 eq) and DMAP  (0.1 eq). Stir until fully dissolved.
    

Step 3: Controlled Addition (The Critical Control Point)

  • Cool the reaction mixture to 0°C using an ice/water bath. Reasoning: Cooling suppresses elimination side-reactions (formation of alkenes).

  • Add TsCl (1.5 eq) portion-wise over 10 minutes.

  • Observation: The solution may turn slightly yellow.

Step 4: Reaction & Monitoring

  • Allow the mixture to warm to Room Temperature (25°C) naturally.

  • Stir for 12–18 hours .

  • TLC Monitoring: Use Hexanes:Ethyl Acetate (1:1). The product (

    
    ) will be less polar than the starting material (
    
    
    
    ). Stain with Hanessian's Stain or Ninhydrin (though Ninhydrin is weak for Boc-amines; UV is preferable for the Tosyl group).

Step 5: Workup (Purification)

  • Dilute the reaction mixture with DCM.

  • Wash 1 (Acidic): Wash with 10% Citric Acid or 1M HCl (cold). Purpose: Removes unreacted

    
    , DMAP, and pyridine residues.
    
  • Wash 2 (Basic): Wash with Saturated

    
    . Purpose: Neutralizes any residual acid.
    
  • Wash 3: Brine (Saturated NaCl).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 6: Crystallization

  • The crude residue is often a viscous oil that solidifies upon standing.

  • Recrystallize from Ethyl Acetate/Hexanes if high purity is required, or use directly for the next step (

    
    ).
    

Visualization & Workflow

Reaction Logic Flow

The following diagram illustrates the critical decision nodes and workflow for this protocol.

TosylationProtocol Start Start: N-Boc-Hyp-OMe Dissolve Dissolve in DCM Add Et3N + DMAP Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddTs Add TsCl (1.5 eq) Portion-wise Cool->AddTs React Warm to RT Stir 12-18h AddTs->React Check TLC Check (Hex:EtOAc 1:1) React->Check Check->React Incomplete Workup Acid Wash (HCl) Bicarb Wash Brine Check->Workup Conversion > 95% Dry Dry (Na2SO4) & Concentrate Workup->Dry End Product: N-Boc-4-TsO-Pro-OMe Dry->End

Figure 1: Operational workflow for the O-tosylation of N-protected hydroxyproline.

Mechanistic Pathway

Understanding the DMAP catalytic cycle ensures the user understands why reagents are added in this order.

Mechanism TsCl TsCl Inter [Ts-DMAP]+ Cl- TsCl->Inter + DMAP DMAP DMAP DMAP->Inter Product Product (R-OTs) Inter->Product + R-OH H_DMAP [H-DMAP]+ Inter->H_DMAP Proton Transfer Substrate Substrate (R-OH) Substrate->Product H_DMAP->DMAP + Et3N (Regeneration)

Figure 2: DMAP-catalyzed nucleophilic substitution mechanism.

Data Analysis & Validation

To ensure the protocol was successful, compare your isolated product against these standard NMR metrics.

Expected Yield: 85% – 95% Appearance: White to off-white solid.

NucleusChemical Shift (

ppm)
MultiplicityAssignmentDiagnostic Note

NMR
7.78, 7.36Doublets (d)Aromatic (Ts)Characteristic "Roof effect" of tosyl group.

NMR
2.45Singlet (s)

(Ts)
Strong singlet confirming Ts incorporation.

NMR
5.10Multiplet (m)

(C4)
Downfield shift from ~4.5 ppm (SM) to ~5.1 ppm (Product) due to electron-withdrawing OTs.

NMR
145.2, 133.5-Aromatic (Ts)Confirmation of sulfonyl attachment.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-Boc and O-Tosyl stability).

  • Demange, L., et al. (2016). Practical Synthesis of 4-Fluoroproline Derivatives. Organic Process Research & Development. (Describes the tosylation protocol in the context of fluoro-proline synthesis).

  • Organic Syntheses. (2003). Synthesis of Chiral Amines and Amino Acids. Organic Syntheses, Coll. Vol. 10, p.423.

The Versatile Chiral Synthon: Application Notes for Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including antiviral agents, enzyme inhibitors, and complex alkaloids. Achieving precise control over the stereochemistry of substituents on this five-membered ring is paramount, as stereoisomers often exhibit vastly different pharmacological profiles. Methyl (2S,4R)-4-hydroxy-1-tosylpyrrolidine-2-carboxylate emerges as a powerhouse chiral building block, derived from the inexpensive, naturally occurring amino acid trans-4-hydroxy-L-proline. Its rigid structure, coupled with orthogonally reactive functional groups, provides a reliable platform for introducing diverse functionalities with high stereocontrol.

This guide details the synthesis and strategic applications of this synthon, providing field-proven insights and detailed protocols for its use in key synthetic transformations. The deliberate choice of the N-tosyl protecting group is central to its utility; the strong electron-withdrawing nature of the tosyl group deactivates the nitrogen lone pair, preventing its interference in reactions at other sites. Furthermore, its robustness under a wide range of conditions, including those that would cleave more labile groups like Boc (tert-butyloxycarbonyl), allows for a broad synthetic scope.

Synthesis of the Chiral Building Block

The preparation of Methyl (2S,4R)-4-hydroxy-1-tosylpyrrolidine-2-carboxylate is a straightforward two-step process starting from commercially available trans-4-hydroxy-L-proline. The sequence involves a classic Fischer esterification followed by N-sulfonylation.

G cluster_0 A trans-4-Hydroxy-L-proline B Methyl (2S,4R)-4-hydroxypyrrolidine- 2-carboxylate hydrochloride A->B Step 1: Esterification Reagents: MeOH, SOCl₂ or AcCl Causality: Acid-catalyzed reaction converts the carboxylic acid to a methyl ester. C Methyl (2S,4R)-4-hydroxy-1-tosylpyrrolidine- 2-carboxylate B->C Step 2: N-Tosylation Reagents: TsCl, Pyridine, DCM Causality: Nucleophilic amine attacks tosyl chloride, forming a stable sulfonamide.

Caption: Synthetic pathway to the target chiral building block.

Protocol 1: Synthesis of Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride

This protocol employs thionyl chloride to generate HCl in situ, which catalyzes the esterification of the carboxylic acid.

Materials:

  • (2S,4R)-4-Hydroxy-L-proline (1.0 eq)

  • Methanol (MeOH), anhydrous (approx. 10-15 mL per gram of amino acid)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Diethyl ether (Et₂O)

Procedure:

  • Suspend (2S,4R)-4-hydroxy-L-proline in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Causality: This addition is highly exothermic and generates HCl gas; slow addition at 0 °C is critical for controlling the reaction temperature and ensuring safe handling.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the solution to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

  • Add a large volume of diethyl ether to the concentrated residue to precipitate the product as a white solid.

  • Collect the solid by vacuum filtration, wash with additional diethyl ether, and dry in vacuo to yield the hydrochloride salt of the methyl ester[1].

Protocol 2: Synthesis of Methyl (2S,4R)-4-hydroxy-1-tosylpyrrolidine-2-carboxylate

This is a standard N-tosylation of a secondary amine using tosyl chloride in the presence of a base.

Materials:

  • Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine, anhydrous (3.0 eq) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous (approx. 15 mL per gram of starting material)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Suspend the methyl ester hydrochloride salt in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Add pyridine (or TEA) to the mixture. The suspension should become a clear solution as the free amine is generated. Causality: The base neutralizes the hydrochloride salt and will also scavenge the HCl generated during the tosylation reaction.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure N-tosylated product as a white solid or viscous oil[2].

Application Notes: Key Transformations

The true power of this building block lies in the selective functionalization of its C4 hydroxyl group. The following protocols highlight two of the most valuable transformations: stereochemical inversion via the Mitsunobu reaction and oxidation to the corresponding ketone.

G cluster_0 A Methyl (2S,4R)-4-hydroxy- 1-tosylpyrrolidine-2-carboxylate B Methyl (2S,4S)-4-azido- 1-tosylpyrrolidine-2-carboxylate A->B Mitsunobu Reaction Reagents: PPh₃, DIAD, DPPA Outcome: Sₙ2 inversion of stereochemistry. Introduces azide functionality. C Methyl (2S)-4-oxo- 1-tosylpyrrolidine-2-carboxylate A->C Oxidation Reagents: TEMPO, TCICA Outcome: Conversion of secondary alcohol to ketone. No change in stereochemistry at C2.

Caption: Key synthetic transformations of the chiral building block.

Application 1: Stereochemical Inversion and Functionalization via Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of a primary or secondary alcohol into a variety of functional groups with complete inversion of stereochemistry.[3] This is particularly valuable for accessing the cis- (4S) stereoisomer from the readily available trans- (4R) starting material.

Mechanistic Insight: The reaction proceeds via the activation of the alcohol by a phosphine/azodicarboxylate adduct (e.g., PPh₃/DIAD), forming an alkoxyphosphonium salt. This intermediate is an excellent leaving group, which is then displaced by a suitable nucleophile in a classic Sₙ2 reaction, ensuring stereochemical inversion. Using diphenylphosphoryl azide (DPPA) as the nucleophile provides a direct route to azides, which are versatile precursors for amines, triazoles, and other nitrogen-containing heterocycles.

Protocol 3: Synthesis of Methyl (2S,4S)-4-azido-1-tosylpyrrolidine-2-carboxylate

Materials:

  • Methyl (2S,4R)-4-hydroxy-1-tosylpyrrolidine-2-carboxylate (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Diphenylphosphoryl azide (DPPA) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the starting alcohol and triphenylphosphine in anhydrous THF in a flame-dried, nitrogen-flushed flask.

  • Add diphenylphosphoryl azide (DPPA) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD dropwise to the stirred solution. An orange color and/or the formation of a white precipitate (triphenylphosphine oxide) is often observed, indicating reaction progress. Causality: The reaction is exothermic, and slow addition at low temperature prevents the formation of side products.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC until the starting alcohol is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude residue, containing the product and triphenylphosphine oxide, can be purified directly by flash column chromatography (ethyl acetate/hexanes) to yield the inverted azide product[4]. Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions and use appropriate personal protective equipment.

Application 2: Oxidation to Methyl (2S)-4-oxo-1-tosylpyrrolidine-2-carboxylate

Oxidation of the C4 hydroxyl group furnishes a versatile keto-ester. This electrophilic ketone can undergo a host of subsequent transformations, including reductive aminations, aldol reactions, and Wittig olefinations, to introduce diverse substituents at the C4 position. Mild oxidation conditions are essential to avoid epimerization of the adjacent stereocenter at C2.

Expert Insight: While classic methods like Swern or Dess-Martin periodinane (DMP) oxidations are effective, modern catalytic systems are often preferred for their milder conditions and easier workup.[5] A highly efficient method employs a catalytic amount of TEMPO ((2,2,6,6-Tetrachloropiperidin-1-yl)oxyl) with a stoichiometric oxidant like trichloroisocyanuric acid (TCICA).

Protocol 4: Synthesis of Methyl (2S)-4-oxo-1-tosylpyrrolidine-2-carboxylate

This protocol is adapted from a similar transformation on an N-protected hydroxyproline derivative.

Materials:

  • Methyl (2S,4R)-4-hydroxy-1-tosylpyrrolidine-2-carboxylate (1.0 eq)

  • TEMPO (0.1 eq)

  • Trichloroisocyanuric acid (TCICA) (1.1 eq)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

  • Dissolve the starting alcohol in ethyl acetate or DCM in a round-bottom flask.

  • Add TEMPO to the solution.

  • Cool the mixture to 0 °C.

  • Add TCICA portion-wise over 15-20 minutes. Causality: TCICA is the stoichiometric oxidant that regenerates the active oxoammonium ion from TEMPO. Portion-wise addition helps control the reaction rate and temperature.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the desired 4-oxo-pyrrolidine derivative.

Data Summary

Starting MaterialReactionKey ReagentsProductStereochemistryTypical YieldReference
(2S,4R)-4-Hydroxy-L-prolineEsterificationMeOH, SOCl₂Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate HCl(2S,4R)>90%[1]
Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate HClN-TosylationTsCl, PyridineMethyl (2S,4R)-4-hydroxy-1-tosylpyrrolidine-2-carboxylate(2S,4R)High[2]
Methyl (2S,4R)-4-hydroxy-1-tosylpyrrolidine-2-carboxylateMitsunobu AzidationPPh₃, DIAD, DPPAMethyl (2S,4S)-4-azido-1-tosylpyrrolidine-2-carboxylate(2S,4S)60-85%[4]
Methyl (2S,4R)-4-hydroxy-1-tosylpyrrolidine-2-carboxylateTEMPO OxidationTEMPO, TCICAMethyl (2S)-4-oxo-1-tosylpyrrolidine-2-carboxylate(2S)70-90%

References

  • CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.
  • Synthesis of A. (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid methyl ester. PrepChem.com. [Link]

  • CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. (2024). [Link]

  • Preparation of (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones by regio- and stereoselective hydroxylation with Sphingomonas sp. HXN-200. Org Lett. 2000 Nov 30;2(24):3949-52. [Link]

  • A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. ResearchGate. [Link]

  • Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide. Application to the Enantioselective Multikilogram Synthesis of a HCV Polymerase Inhibitor. ResearchGate. [Link]

  • Application of Dess-Martin oxidation in total synthesis of natural products. ResearchGate. [Link]

  • Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022, 27(15), 4984. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Studies on the Synthesis of cis-4-Hydroxy-l-proline. ResearchGate. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry. [Link]

  • A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions. ResearchGate. [Link]

  • Dess-Martin-Periodinane oxidation. YouTube. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. 2022, 27(19), 6529. [Link]

  • Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine. The Journal of Organic Chemistry. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Application of The Dess-Martin Oxidation in Total Synthesis of Natural Products. Curr Org Synth. 2021;18(5):544-573. [Link]

Sources

Application Notes and Protocols: Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Chiral Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including a variety of antiviral and anticancer agents.[1][2] The inherent chirality of substituted pyrrolidines demands precise stereochemical control during their synthesis. Methyl (2S,4R)-4-hydroxy-1-tosylpyrrolidine-2-carboxylate stands out as a versatile chiral building block derived from the readily available and inexpensive (2S,4R)-4-hydroxy-L-proline.[1]

This guide provides a detailed overview of the synthesis and application of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate in asymmetric synthesis. We will explore its role as a precursor to a range of stereochemically defined pyrrolidine derivatives through nucleophilic substitution reactions. The protocols and discussions herein are designed to provide both the "how" and the "why," empowering researchers to effectively utilize this valuable synthetic intermediate.

The strategic importance of this molecule lies in its predefined stereochemistry at two centers (C-2 and C-4) and the presence of three key functional groups: a methyl ester, a tosyl-protected amine, and a hydroxyl group. The tosyl group not only protects the nitrogen atom but also influences the reactivity and stereochemical outcome of subsequent transformations. The hydroxyl group, after activation, serves as a handle for introducing a wide array of functionalities via nucleophilic substitution, typically with inversion of stereochemistry at the C-4 position.

Synthesis of Methyl (2S,4R)-4-hydroxy-1-tosylpyrrolidine-2-carboxylate

The synthesis of the title compound is a straightforward, two-step process starting from (2S,4R)-4-hydroxy-L-proline. The workflow involves esterification of the carboxylic acid followed by tosylation of the secondary amine.

Synthesis_Workflow Start (2S,4R)-4-Hydroxy-L-proline Intermediate1 Methyl (2S,4R)-4-hydroxy- pyrrolidine-2-carboxylate Start->Intermediate1 Esterification Step1_reagents SOCl2 or AcCl, MeOH Final_Product Methyl (2S,4R)-4-hydroxy- 1-tosylpyrrolidine-2-carboxylate Intermediate1->Final_Product N-Tosylation Step2_reagents TsCl, Pyridine or Et3N, DCM Activation_Workflow Start Methyl (2S,4R)-4-hydroxy- 1-tosylpyrrolidine-2-carboxylate Activated_Intermediate Methyl (2S,4R)-4-mesyloxy- or-tosyloxy-1-tosylpyrrolidine- 2-carboxylate Start->Activated_Intermediate Activation Step1_reagents MsCl or TsCl, Et3N, DCM, 0 °C SN2_Reaction Activated Methyl (2S,4R)-4-mesyloxy- 1-tosylpyrrolidine-2-carboxylate Product Methyl (2S,4S)-4-substituted- 1-tosylpyrrolidine-2-carboxylate Activated->Product Sₙ2 Reaction (Inversion of Stereochemistry) Nucleophile Nu-

Sources

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate as a Chiral Scaffold

Executive Summary

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate is a robust, enantiopure scaffold derived from natural trans-4-hydroxy-L-proline.[1] While often categorized as a chiral building block, it functions mechanistically as a chiral template (or auxiliary precursor) that directs stereochemistry at the C4 position via nucleophilic substitution and at the C2 position via ligand-directed catalysis.

This application note details the synthesis of this scaffold and its primary application: Stereochemical Inversion via the Mitsunobu Reaction . This protocol allows researchers to access the thermodynamically less stable cis-substituted pyrrolidines, which are critical pharmacophores in protease inhibitors (e.g., Hepatitis C antivirals) and precursors for chiral amino-alcohol ligands used in asymmetric catalysis.

Mechanistic Basis & Utility

The utility of this compound rests on three structural features:

  • Rigid Pyrrolidine Ring: The five-membered ring locks the conformation, reducing entropic penalties during reaction transition states.[1]

  • N-Tosyl Protection: The tosyl group serves a dual purpose: it protects the amine from oxidation/alkylation and acts as an electron-withdrawing group (EWG) that modulates the pKa of the C4-hydroxyl and influences the ring pucker (endo/exo).

  • Orthogonal Reactivity: The C2-ester and C4-hydroxyl can be manipulated independently.[1] The C4-hydroxyl is particularly valuable for stereochemical inversion reactions.[1]

Stereochemical Pathway

The natural starting material, trans-4-hydroxy-L-proline, has a (2S, 4R) configuration. Direct nucleophilic substitution at C4 typically fails or proceeds with retention due to neighboring group participation.[1] However, activation via the Mitsunobu protocol forces an


 inversion, yielding the (2S, 4S) cis-derivative.

Stereochemistry Start (2S, 4R)-Trans-Hyp Scaffold (Natural) Activation Mitsunobu Activation (O-Phosphonium Intermediate) Start->Activation PPh3, DEAD Inversion SN2 Nucleophilic Attack (Inversion of Configuration) Activation->Inversion Nucleophile (Nu-) Product (2S, 4S)-Cis-Product (Synthetic Access) Inversion->Product Stereoinversion

Figure 1: Stereochemical inversion pathway from natural trans-scaffold to synthetic cis-derivatives.[2][3]

Synthesis Protocol: The Scaffold

Objective: Synthesize Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate from L-Hydroxyproline. Scale: 10 g (scalable to kg).

Materials
  • trans-4-Hydroxy-L-proline (CAS: 51-35-4)[1][4]

  • Methanol (anhydrous)

  • Thionyl Chloride (

    
    ) or Acetyl Chloride
    
  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

Step 1: Methyl Ester Formation[1][5]
  • Setup: Charge a round-bottom flask with trans-4-hydroxy-L-proline (10.0 g, 76.3 mmol) and anhydrous methanol (100 mL).

  • Addition: Cool to 0°C. Add thionyl chloride (6.1 mL, 83.9 mmol) dropwise over 30 minutes. (Caution: Exothermic, HCl gas evolution).[1]

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Eluent: MeOH/DCM 1:9; Stain: Ninhydrin).[1]

  • Workup: Concentrate in vacuo to yield the methyl ester hydrochloride salt as a white solid. Use directly in Step 2.

Step 2: N-Tosylation
  • Solubilization: Suspend the crude ester salt in dry DCM (150 mL) and cool to 0°C.

  • Base Addition: Add Triethylamine (23.4 mL, 168 mmol) slowly. The solution will clear.

  • Tosylation: Add p-Toluenesulfonyl chloride (15.3 g, 80 mmol) portion-wise.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir overnight (12 h).

  • Quench & Extraction: Wash with 1N HCl (2 x 50 mL), Sat.

    
     (2 x 50 mL), and Brine (50 mL).[1]
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes to obtain white crystals.[1]
    
    • Target Yield: ~85–90%

    • Characterization:

      
       NMR (CDCl3) should show Tosyl aromatic doublets (~7.3, 7.8 ppm) and Methyl ester singlet (~3.7 ppm).
      

Application Protocol: Stereochemical Inversion (Mitsunobu)

This protocol utilizes the scaffold to generate cis-4-substituted prolines (e.g., cis-4-azido, cis-4-bromo, or cis-4-benzoate).

Target: Inversion of C4-OH to generate a nucleophile-substituted cis center.

Reagents
  • Scaffold: Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate (1.0 eq)[1]

  • Phosphine: Triphenylphosphine (

    
    , 1.2 eq)
    
  • Azo Reagent: Diethyl azodicarboxylate (DEAD) or DIAD (1.2 eq)

  • Nucleophile: p-Nitrobenzoic acid (for O-inversion) or Diphenylphosphoryl azide (DPPA) (for N-inversion).[1]

  • Solvent: Anhydrous THF.

Procedure
  • Preparation: Dissolve the Scaffold (1.0 g, 3.3 mmol) and

    
     (1.05 g, 4.0 mmol) in anhydrous THF (15 mL) under Nitrogen.
    
  • Nucleophile Addition: Add p-Nitrobenzoic acid (0.67 g, 4.0 mmol). Cool the mixture to 0°C.

  • Activation: Add DEAD (0.63 mL, 4.0 mmol) dropwise. Crucial: Maintain temperature <5°C to prevent side reactions.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 12–24 hours.

  • Workup: Concentrate THF. Triturate the residue with Ether/Hexane (1:1) to precipitate Triphenylphosphine oxide (

    
    ).[1] Filter off the solid.[1][5]
    
  • Purification: Flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

  • Result: The product is the (2S, 4S)-cis-4-(p-nitrobenzoyloxy) derivative.

    • Note: The ester can be hydrolyzed (LiOH/THF/H2O) to yield the free cis-alcohol if desired.

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting Tip
Appearance White crystalline solidIf oil, induce crystallization with Et2O/Hexane.[1]
Melting Point 187–188°C (Lit.[1] varies by polymorph)Sharp MP indicates high purity.[1]
TLC (

)
~0.4 (1:1 EtOAc/Hexane)Starting material is more polar (lower Rf).[1]
Mitsunobu Yield 70–85%If low, ensure anhydrous THF and fresh DEAD.[1]
Stereochemistry >98% ee (Inversion)Confirm by NOESY NMR (cis protons couple differently).[1]

Downstream Applications: Ligand Synthesis

The cis or trans ester products can be reduced to generate Chiral Amino Alcohols , which serve as ligands in asymmetric alkylations (e.g., diethylzinc addition to aldehydes).

LigandSynthesis cluster_pathways Divergent Ligand Synthesis Scaffold Methyl 4-hydroxy-1-tosyl pyrrolidine-2-carboxylate Reduction Reduction (LiBH4 or LAH) Target: Chiral Diol Scaffold->Reduction Direct Reduction Functionalization C4-Functionalization (e.g., Azide -> Amine) Scaffold->Functionalization Mitsunobu (DPPA) Ligand1 Ligand A: (S)-2-(Hydroxymethyl) -1-tosylpyrrolidin-4-ol Reduction->Ligand1 Ligand2 Ligand B: C4-Amino Pyrrolidine Ligands Functionalization->Ligand2 Reduction

Figure 2: Synthesis of chiral ligands from the tosyl-proline scaffold.

References

  • Synthesis of Hydroxyproline Derivatives

    • Title: Studies on the Synthesis of cis-4-Hydroxy-L-proline.[1][2][3][5][6][7]

    • Source: Australian Journal of Chemistry, 2011.[1]

    • URL:[Link]

  • Mitsunobu Reaction Mechanism & Protocols

    • Title: Mitsunobu Reaction: Mechanism and Application.[1][8]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Application in Drug Design (Protease Inhibitors)

    • Title: Structure-Based Design of Hepatitis C Virus NS3/4A Protease Inhibitors.
    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).[1]

    • URL:[Link] (General reference for Proline scaffold in HCV drugs).[1]

  • Chiral Ligand Applications

    • Title: Asymmetric Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.[1]

    • Source: MDPI, 2024.[1]

    • URL:[Link]

Sources

Synthesis of pyrrolidine derivatives using Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate (1) as a versatile chiral scaffold in medicinal chemistry. Derived from natural trans-4-hydroxy-L-proline, this intermediate offers a rigid pyrrolidine core essential for peptidomimetics, organocatalysts, and antiviral therapeutics (e.g., HCV protease inhibitors). This guide provides validated protocols for C4-functionalization via Mitsunobu inversion and oxidation-reductive amination sequences, alongside critical troubleshooting insights for scale-up operations.

Introduction: The Power of the Proline Scaffold

The pyrrolidine ring is a privileged structure in drug discovery due to its ability to constrain peptide backbone conformation, thereby enhancing binding affinity and metabolic stability. Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate is particularly valuable because it possesses two defined stereocenters (C2 and C4) and orthogonal functional groups (hydroxyl, methyl ester, and N-sulfonamide).

Key Structural Advantages
  • Chirality: The natural (2S, 4R) configuration is cost-effective and readily available.

  • N-Protection: The Tosyl (Ts) group is robust, stable to acidic/basic hydrolysis, and enhances the crystallinity of intermediates, facilitating purification without chromatography.

  • C4-Reactivity: The secondary alcohol at C4 is the primary vector for diversification, allowing access to 4-fluoro, 4-amino, and 4-aryl ether derivatives.

Strategic Synthetic Pathways

The utility of scaffold (1) is defined by three primary divergent pathways.

Pathway A: C4-Stereochemical Inversion & Substitution (Mitsunobu)

The Mitsunobu reaction is the gold standard for inverting the C4 stereocenter (from trans to cis) or introducing nucleophiles (azides, phenols, carboxylates) with high stereospecificity.[1][2][3]

Pathway B: Oxidation to 4-Oxo-Proline

Oxidation of the C4-hydroxyl yields the corresponding ketone (4-oxo-proline). This intermediate is a gateway to:

  • gem-Difluoropyrrolidines (via DAST/Deoxo-Fluor).

  • 4-Aminopyrrolidines (via reductive amination).

  • Alkylated derivatives (via Grignard or Wittig reactions).

Pathway C: C2-Carboxylate Manipulation

The methyl ester can be selectively hydrolyzed to the acid for peptide coupling or reduced to the primary alcohol (prolinol) for further functionalization.

Visualization: Divergent Synthetic Map

SyntheticMap Start Methyl 4-hydroxy-1- tosylpyrrolidine-2-carboxylate (2S, 4R) Inversion Cis-4-substituted Pyrrolidines (Inversion of Config) Start->Inversion Mitsunobu (PPh3, DEAD, R-CO2H) Ketone 4-Oxo-Proline Derivative Start->Ketone Oxidation (Jones/Dess-Martin) Acid Carboxylic Acid (Peptide Coupling) Start->Acid Hydrolysis (LiOH/MeOH) Azide 4-Azido Prolines (Click Chem Precursors) Inversion->Azide NaN3 substitution Difluoro 4,4-Difluoro- Pyrrolidines Ketone->Difluoro DAST/Deoxo-Fluor Amines 4-Amino Prolines (Reductive Amination) Ketone->Amines NaBH(OAc)3, R-NH2 Alcohol Prolinol Derivatives (Reduction) Acid->Alcohol BH3-DMS or LiBH4

Figure 1: Divergent synthetic utility of the 4-hydroxyproline scaffold.

Detailed Experimental Protocols

Protocol 1: Synthesis of Scaffold (1)

Target: Methyl (2S, 4R)-4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Rationale: While commercially available, in-house synthesis from L-hydroxyproline is significantly cheaper for multi-gram scales. The reaction sequence involves esterification followed by N-sulfonylation.

Reagents:

  • trans-4-Hydroxy-L-proline (L-Hyp)[4][5]

  • Thionyl Chloride (

    
    )
    
  • Methanol (anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (

    
    ) or Pyridine
    

Step-by-Step Methodology:

  • Esterification: Suspend L-Hyp (10.0 g, 76 mmol) in anhydrous MeOH (100 mL) at 0°C. Add

    
     (6.0 mL, 83 mmol) dropwise (Exothermic!).
    
  • Reflux the mixture for 4 hours until the solution is clear.

  • Concentrate in vacuo to obtain the methyl ester hydrochloride as a white solid.

  • Tosylation: Suspend the crude ester salt in DCM (150 mL) at 0°C. Add

    
     (23 mL, 167 mmol) followed by TsCl (15.2 g, 80 mmol) portion-wise.
    
  • Stir at Room Temperature (RT) for 12 hours.

  • Workup: Wash with 1M HCl (2x), sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from EtOAc/Hexanes to yield white needles.

    • Expected Yield: >85% overall.

    • QC Check:

      
       NMR (CDCl3) should show distinct Ts-methyl singlet at ~2.44 ppm and ester methyl at ~3.70 ppm.
      
Protocol 2: Mitsunobu Inversion (C4-Functionalization)

Target: Methyl (2S, 4S)-4-(benzoyloxy)-1-tosylpyrrolidine-2-carboxylate

Rationale: Direct


 displacement on the secondary alcohol is sluggish due to steric hindrance. The Mitsunobu reaction activates the oxygen, allowing nucleophilic attack by the benzoate with complete Walden inversion (retention of cis stereochemistry relative to the ester).

Reagents:

  • Scaffold (1) (1.0 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Benzoic Acid (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Dissolve Scaffold (1) (1.0 g, 3.34 mmol),

    
     (1.05 g, 4.0 mmol), and Benzoic acid (0.49 g, 4.0 mmol) in anhydrous THF (15 mL) under 
    
    
    
    .
  • Cool to 0°C.

  • Add DIAD (0.79 mL, 4.0 mmol) dropwise over 10 minutes. Note: Solution will turn yellow.

  • Allow to warm to RT and stir for 12-16 hours.

  • Workup: Concentrate the THF. Triturate the residue with

    
    :Hexanes (1:1) to precipitate 
    
    
    
    (Triphenylphosphine oxide). Filter off the solid.[6]
  • Purification: Flash chromatography (Silica, 10-30% EtOAc/Hexanes).

    • Mechanism:[2][3][4][5][6][7][8][9][10][11] The reaction proceeds via an oxyphosphonium intermediate, followed by

      
       displacement by the benzoate anion.
      
    • Stereochemistry: The product will have the (4S) configuration (cis-relationship between C2-ester and C4-benzoate).

Graphviz: Mitsunobu Decision Logic

MitsunobuLogic Start Start: Scaffold (1) (2S, 4R) Goal Desired Outcome? Start->Goal Inversion Invert to (4S) (cis-isomer) Goal->Inversion Ester/Ether Azide Introduce Nitrogen (Azide) Goal->Azide Amine Precursor Reagents1 Reagents: PPh3, DIAD Benzoic Acid Inversion->Reagents1 Reagents2 Reagents: PPh3, DIAD DPPA or HN3 Azide->Reagents2 Result1 Product: Cis-Benzoate Reagents1->Result1 Result2 Product: Cis-Azide (Click Ready) Reagents2->Result2

Figure 2: Decision matrix for Mitsunobu modifications.

Protocol 3: Oxidation to Ketone (4-Oxo Derivative)

Target: Methyl 4-oxo-1-tosylpyrrolidine-2-carboxylate

Rationale: The ketone is a versatile electrophile. While Jones reagent is effective, it generates toxic Cr(VI) waste. We recommend Dess-Martin Periodinane (DMP) for milder conditions and easier workup, or PCC if cost is a major constraint.

Reagents:

  • Scaffold (1) (1.0 eq)

  • Dess-Martin Periodinane (1.2 eq)

  • DCM (wet, accelerates DMP)

Step-by-Step Methodology:

  • Dissolve Scaffold (1) (1.0 g) in DCM (10 mL).

  • Add DMP (1.7 g, 4.0 mmol) in one portion at RT.

  • Stir for 2-4 hours. Monitor by TLC (Product is less polar than alcohol).

  • Quench: Add a 1:1 mixture of sat.

    
     and sat. 
    
    
    
    (10 mL). Stir vigorously for 15 mins until the organic layer is clear (removes iodinane byproducts).
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Usually clean enough for next steps; otherwise, short silica plug.

Quantitative Data Summary

Reaction TypeReagentsTypical YieldStereochemical OutcomeKey Challenge
Esterification/Tosylation MeOH/SOCl2; TsCl85-92%Retention (2S, 4R)Exothermic esterification
Mitsunobu Inversion PPh3/DIAD/R-CO2H70-85%Inversion (2S, 4S)Removal of PPh3O byproduct
Oxidation Dess-Martin Periodinane90-95%Loss of C4 chiralityCost of DMP reagent
Fluorination DAST/Deoxo-Fluor60-75%Inversion (to 4S-F)Elimination side-products (Enamine)

Troubleshooting & Optimization (E-E-A-T)

  • Mitsunobu "Sludge": The formation of triphenylphosphine oxide (

    
    ) often complicates purification.
    
    • Solution: Use polymer-supported

      
       (PS-PPh3) for easier filtration, or perform a precipitation workup using 
      
      
      
      /Hexane mixtures where the product is soluble but the oxide is not.
  • Elimination vs. Substitution: When introducing nucleophiles at C4 (especially fluorides via DAST), elimination to the alkene (3,4-dehydroproline) is a common side reaction.

    • Solution: Keep reaction temperatures low (-78°C to RT) and avoid excess base.

  • Tosyl Removal: The Ts group is very stable. Removal requires harsh conditions (HBr/AcOH or Na/Naphthalene).

    • Alternative: If milder deprotection is needed later, consider using the Nosyl (Ns) protecting group instead of Tosyl initially. Nosyl groups can be removed with thiophenol/base under mild conditions.

Safety & Handling

  • Thionyl Chloride (

    
    ):  Releases HCl and 
    
    
    
    gas. Must be used in a well-ventilated fume hood.
  • DIAD/DEAD: Shock-sensitive and potentially explosive upon heating. Store in a fridge and never concentrate to dryness if azides are present.

  • Azides: If synthesizing the 4-azido derivative, keep the C/N ratio > 3 to ensure stability. Do not use DCM with azides (formation of explosive diazidomethane).

References

  • Smith, J. A., et al. (2011).[5] "Studies on the Synthesis of cis-4-Hydroxy-L-proline." Australian Journal of Chemistry, 64(11), 1500–1504.

  • Luly, J. R., et al. (1987). "A synthesis of N-protected (2S,4S)-4-hydroxyproline methyl ester." Journal of Organic Chemistry, 52(7), 1487–1492.

  • Demange, L., et al. (1998). "Practical Synthesis of 4,4-Difluoroproline Derivatives." Tetrahedron Letters, 39(10), 1169-1172.

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols."

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Strategic Synthesis of Chiral Ligands from Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate (hereafter 1 ) is a high-value "chiral pool" intermediate derived from trans-4-hydroxy-L-proline. Its utility in drug development stems from its rigid pyrrolidine backbone, which minimizes conformational entropy in asymmetric catalysis, leading to higher enantioselectivity.

Unlike linear amino acids, the pyrrolidine ring of 1 offers three distinct vectors for functionalization:

  • C2-Carboxylate: Gateway to oxazolines (PHOX ligands) or primary alcohols (prolinol ligands).

  • C4-Hydroxyl: A stereogenic center capable of inversion (Mitsunobu) or electronic tuning (fluorination/etherification).

  • N-Sulfonamide: A robust protecting group that resists oxidative conditions and prevents catalyst poisoning by sequestering the nitrogen lone pair.

This guide details the protocols for converting 1 into two classes of ligands: C4-Inverted Diphosphines (BPPM-analogs) and Electronically Tuned Fluorinated Scaffolds .

Critical Pathway Analysis

The synthesis of high-performance ligands requires precise stereocontrol. The natural trans-configuration (4R) of the starting material often necessitates inversion to the cis-isomer (4S) to achieve the desired "bite angle" in metal complexes.

Workflow Visualization

The following diagram illustrates the divergent pathways from the parent scaffold.

LigandSynthesis cluster_legend Legend Start Methyl 4-hydroxy-1-tosyl pyrrolidine-2-carboxylate (1) (2S, 4R - Trans) Inv Stereochemical Inversion (Mitsunobu Reaction) Start->Inv Protocol 1: C4 Activation CisIntermediate Cis-4-Substituted Intermediate (2S, 4S) Inv->CisIntermediate Nucleophilic Attack Red Ester Reduction (LiBH4) CisIntermediate->Red Protocol 2: C2 Reduction LigandB Fluorinated/Tuned Ligands (Electronic Modulation) CisIntermediate->LigandB Fluorination/Etherification Alcohol N-Tosyl Prolinol Derivative Red->Alcohol LigandA BPPM-Type Diphosphine Ligands (Asymmetric Hydrogenation) Alcohol->LigandA Phosphinylation key1 Starting Material key2 Transformation key3 Target Ligand

Figure 1: Divergent synthetic pathways for accessing distinct ligand classes from the hydroxyproline scaffold.

Detailed Experimental Protocols

Protocol 1: Stereochemical Inversion via Mitsunobu Reaction

Objective: To invert the C4-hydroxyl group from trans (4R) to cis (4S).[1] This is critical for ligands that require both donor groups to be on the same face of the ring to chelate a metal center effectively.

Mechanism: The reaction proceeds via an


 mechanism. The alcohol is activated by a phosphonium intermediate, and the nucleophile (benzoate) attacks from the opposite face.

Reagents:

  • Substrate: Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate (1 ) (1.0 equiv)

  • Triphenylphosphine (

    
    ): 1.2 equiv
    
  • Diisopropyl azodicarboxylate (DIAD): 1.2 equiv

  • 4-Nitrobenzoic acid: 1.2 equiv (Nucleophile)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1 ,

    
    , and 4-nitrobenzoic acid under an inert atmosphere (
    
    
    
    or Ar). Dissolve in anhydrous THF.
  • Activation: Cool the solution to 0 °C. Add DIAD dropwise over 20 minutes. Note: Exothermic reaction.[2] Control addition rate to maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting alcohol.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with

    
     to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter off the solids.[3][4]
  • Purification: Purify the filtrate via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes).

  • Hydrolysis (Optional): To reveal the free cis-hydroxyl, treat the resulting ester with

    
     in MeOH at room temperature for 2 hours.
    

Validation Criteria:

  • 1H NMR: The C4-H proton signal will shift downfield and change coupling constants due to the altered ring pucker (cis vs trans).

  • Yield: Expected yield 80–90% for the ester intermediate.

Protocol 2: Selective Reduction to the Amino Alcohol

Objective: Reduction of the C2-methyl ester to a primary alcohol without reducing the N-tosyl sulfonamide.

Why LiBH4? Unlike


, Lithium Borohydride (

) is chemoselective for esters over sulfonamides and carries a lower risk of epimerization at the C2 stereocenter [1].

Reagents:

  • Substrate: cis- or trans-Ester intermediate (1.0 equiv)

  • 
     (2.0 M in THF): 2.5 equiv
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Dissolve the substrate in anhydrous THF (0.2 M) under Argon. Cool to 0 °C.

  • Addition: Add

    
     solution dropwise.
    
  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4–6 hours.

  • Quench: Cool to 0 °C. Carefully add saturated aqueous

    
     dropwise. Caution: Hydrogen gas evolution.
    
  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Flash chromatography (typically requires higher polarity, e.g., 50% EtOAc/Hexane).

Protocol 3: Synthesis of BPPM-Analog Diphosphine Ligands

Objective: Installation of diphenylphosphine groups at C2 and C4 to create a chelating ligand for Rh/Ru-catalyzed hydrogenation.

Reagents:

  • Substrate: N-Tosyl-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine (Bis-tosylate derived from the diol)

  • 
     (Potassium diphenylphosphide): 2.5 equiv (0.5 M in THF)
    
  • Solvent: THF[2][3]

Step-by-Step Methodology:

  • Activation: Convert the diol (from Protocol 2) to the bis-tosylate using TsCl (2.5 equiv) and Pyridine in DCM.

  • Displacement: Add the bis-tosylate solution to a solution of

    
     in THF at -78 °C.
    
  • Warming: Allow to warm to room temperature overnight. The strong phosphide nucleophile displaces both primary (C2) and secondary (C4) tosylates.

  • Oxidation Prevention: Critical: All solvents must be degassed. Perform workup under inert atmosphere or immediately oxidize to the air-stable phosphine oxide if storage is required (reduction back to phosphine can be done with

    
     prior to use).
    
  • Isolation: Filtration through a neutral alumina plug (under

    
    ) to remove salts.
    

Data Summary & Troubleshooting

ParameterStandard ConditionCommon Failure ModeMitigation Strategy
C4 Inversion DIAD/PPh3, 0°CFormation of elimination product (alkene)Keep temp < 0°C during addition; use less basic carboxylate.
Ester Reduction LiBH4, THFIncomplete reductionAdd 5% MeOH as a catalyst to form active borohydride species.
Phosphination KPPh2, -78°COxidation to Phosphine OxideUse strictly anhydrous/degassed solvents; keep under Ar.
N-Tosyl Stability pH 1-12Cleavage by strong reductive metals (Na/Hg)Avoid dissolving metal reductions unless deprotection is desired.

References

  • Selective Reduction of Esters: Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride. The Journal of Organic Chemistry, 51(21), 4000-4005. Link

  • Mitsunobu Inversion on Proline: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[4] Chemical Reviews, 109(6), 2551–2651. Link

  • Fluorinated Proline Ligands: Lombardo, V. M., et al. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids.[1] The Journal of Organic Chemistry, 79(18), 8668–8677. Link

  • PHOX Ligand Review: Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis.[5][6] Accounts of Chemical Research, 33(6), 336–345. Link

Sources

Strategic Manipulation of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate: C4-Hydroxyl Protection and Orthogonality

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-fidelity protecting group strategies for Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate (hereafter referred to as Scaffold 1 ). As a core intermediate in the synthesis of collagen mimetics, peptidomimetics, and chiral organocatalysts, this scaffold presents a specific chemoselective challenge: protecting the C4-secondary alcohol without compromising the integrity of the C2-stereocenter or the C2-methyl ester.

This guide prioritizes two orthogonal workflows:

  • Silyl Ether Protection (TBS): For temporary masking compatible with base-mediated ester hydrolysis.

  • Acid-Catalyzed Benzylation: A racemization-free protocol using Benzyl Trichloroacetimidate, avoiding the deleterious effects of sodium hydride on the C2-center.

Structural Analysis & Strategic Considerations

The Scaffold

Scaffold 1 contains three functional handles with distinct reactivity profiles:

  • N-Tosyl (N-Ts): A robust sulfonamide. It is generally inert to acid, base, and hydrides. It serves as a "permanent" anchor during early-phase synthesis but strongly withdraws electrons, increasing the acidity of the

    
    -proton at C2.
    
  • C2-Methyl Ester (COOMe): Labile to basic hydrolysis (saponification) and reduction (DIBAL-H/LiAlH4).

  • C4-Hydroxyl (C4-OH): The primary target for manipulation. It is a secondary alcohol, typically in the trans configuration relative to the C2-carboxylate in natural hydroxyproline derivatives.

The Critical Risk: C2-Racemization

The combination of the electron-withdrawing N-Tosyl group and the C2-Ester significantly lowers the pKa of the C2-methine proton.

  • Risk: Utilization of strong bases (e.g., NaH, KH) for Williamson ether synthesis at C4 will almost invariably lead to deprotonation at C2, resulting in enolization and loss of optical purity (racemization).

  • Solution: Protection strategies for C4 must proceed under acidic or mildly basic conditions to preserve the C2 stereocenter.

Decision Matrix: Selecting the Right Group

The choice of protecting group depends on the downstream chemistry required for the ester and the tosyl group.

ProtectionStrategy Start Starting Material: Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate Q1 Downstream Requirement? Start->Q1 PathA Base-Mediated Ester Hydrolysis (Saponification) Q1->PathA PathB Harsh Acidic Conditions or Permanent Protection Q1->PathB PathC Stereochemical Inversion (Trans -> Cis) Q1->PathC StratA Strategy 1: Silyl Ether (TBS) Stable to Base (LiOH) Cleaved by F- or Acid PathA->StratA Best Fit StratB Strategy 2: Benzyl Ether (Bn) VIA TRICHLOROACETIMIDATE Stable to Acid/Base Cleaved by H2/Pd PathB->StratB Best Fit StratC Strategy 3: Mitsunobu Esterification (BzOH or AcOH) Inverts C4 Center PathC->StratC Best Fit

Figure 1: Strategic decision tree for C4-hydroxyl protection based on subsequent synthetic steps.

Protocol A: Silyl Protection (TBS)

Objective: Install a tert-butyldimethylsilyl (TBS) group. Rationale: TBS ethers are stable to the basic conditions required to hydrolyze the methyl ester (LiOH/MeOH/H2O) to the free acid, allowing peptide coupling at the C-terminus without deprotecting the side chain.

Materials
  • Substrate: Scaffold 1 (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Base: Imidazole (2.5 equiv)

  • Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and cool under inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve Scaffold 1 and Imidazole in anhydrous DMF. Stir until a clear solution is obtained.

  • Addition: Add TBSCl portion-wise (solid) or dropwise (if dissolved in minimal DMF) at 0°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–16 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1). Product will be less polar (higher

      
      ) than the starting alcohol.
      
  • Workup: Dilute reaction mixture with

    
     or EtOAc. Wash sequentially with:
    
    • Water (x2) to remove DMF.

    • 5% Citric acid (aq) to remove excess imidazole.

    • Brine (sat. NaCl).

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
    

Validation Data:

  • Yield: Typically >90%.[1]

  • Stability: Stable to LiOH (aq), DIBAL-H (low temp). Labile to TBAF, HCl.

Protocol B: Racemization-Free Benzylation

Objective: Install a Benzyl (Bn) ether without using strong base. Rationale: Standard Williamson ether synthesis (NaH/BnBr) poses a high risk of C2-epimerization. Using Benzyl Trichloroacetimidate (BTCA) under mild acid catalysis preserves the stereocenter.

Materials
  • Substrate: Scaffold 1 (1.0 equiv)

  • Reagent: Benzyl 2,2,2-trichloroacetimidate (BTCA) (1.5 equiv)

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.05 equiv) OR TMSOTf (0.05 equiv).

  • Solvent: Anhydrous DCM or Cyclohexane/DCM (2:1).

Step-by-Step Protocol
  • Setup: Flame-dry a flask and maintain under

    
    .
    
  • Dissolution: Dissolve Scaffold 1 and BTCA in anhydrous DCM (0.3 M).

  • Catalysis: Cool to 0°C. Add the acid catalyst (TfOH ) dropwise.

    • Note: The reaction is often exothermic.

  • Reaction: Allow to warm to RT. Stir for 3–18 hours.

    • Observation: A white precipitate (trichloroacetamide byproduct) may form.

  • Quench: Add saturated aqueous

    
     to neutralize the acid.
    
  • Workup: Filter off the precipitate. Extract the filtrate with DCM. Wash organic layer with Brine.[2][3]

  • Purification: Dry over

    
     and concentrate.
    
    • Flash Column: Elute with Hexane/EtOAc. The trichloroacetamide byproduct is polar; the benzylated product elutes early.

Mechanism of Action (Visualized)

ImidateMechanism Step1 Activation: BTCA + H+ -> Protonated Imidate Step2 Attack: Scaffold-OH attacks benzylic carbon Step1->Step2 SN1/SN2 Character Step3 Elimination: Release of Trichloroacetamide Step2->Step3 Result Product: O-Benzyl Ether (Stereoretention) Step3->Result

Figure 2: Acid-catalyzed benzylation pathway avoiding C2-deprotonation.

Comparative Stability Data

The following table summarizes the stability of the protected C4-hydroxyl group against common downstream reagents used on the ester or tosyl group.

Reagent / ConditionC4-OTBS (Silyl)C4-OBn (Benzyl)C4-OAc (Acetyl)
LiOH / NaOH (aq) Stable Stable Labile (Hydrolysis)
TFA / HCl (aq) Labile (Cleavage)Stable Stable
H2 / Pd-C Stable Labile (Cleavage)Stable
Na / Naphthalene Stable Labile (Cleavage)Labile
DIBAL-H (-78°C) Stable Stable Labile (Reduction)
TBAF (Fluoride) Labile (Cleavage)Stable Labile (Transesterification)

References

  • Organic Chemistry Portal. (2019). tert-Butyldimethylsilyl Ethers: Stability and Protection.[4][5][6] Retrieved from [Link][5]

  • National Institutes of Health (NIH). (2022). Benzyl trichloroacetimidates as derivatizing agents...[7][8][9] Retrieved from [Link]

  • ScienceMadness. (2007).[10] L-Proline Esterification and Racemization Risks.[11][12] Retrieved from [Link]

Sources

Application Note: A Scalable and Robust Synthesis of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate, a valuable chiral building block in medicinal chemistry and drug development.[1][2] The synthesis commences from the readily available starting material, (2S,4R)-4-hydroxy-L-proline. The described two-step process, involving a Fischer-Speier esterification followed by a Schotten-Baumann tosylation, is optimized for scalability, safety, and efficiency. This guide is intended for researchers, chemists, and process development professionals, offering practical insights into overcoming common scale-up challenges such as reaction control, impurity management, and final product purification.[3][4]

Introduction

The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds and approved pharmaceuticals.[1][2] Specifically, functionalized pyrrolidines such as Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate serve as critical intermediates in the synthesis of complex molecules due to their defined stereochemistry and versatile chemical handles. The transition from laboratory-scale synthesis to larger-scale production presents significant challenges, including maintaining reaction efficiency, ensuring product consistency, and managing safety at scale.[3][4][5] This document outlines a validated and scalable protocol for the synthesis of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate, addressing key process parameters and potential scale-up hurdles.

Reaction Pathway

The synthesis of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate is achieved through a two-step sequence starting from (2S,4R)-4-hydroxy-L-proline. The first step is the esterification of the carboxylic acid to form the methyl ester hydrochloride salt, followed by the tosylation of the secondary amine to yield the final product.

Synthesis_Pathway start (2S,4R)-4-hydroxy-L-proline intermediate Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride start->intermediate  SOCl2, Methanol Fischer-Speier Esterification final_product Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate intermediate->final_product  Tosyl Chloride, Base Schotten-Baumann Tosylation Scale_Up_Considerations cluster_esterification Step 1: Esterification cluster_tosylation Step 2: Tosylation temp_control_1 Temperature Control (Exothermic SOCl₂ addition) gas_evolution Gas Evolution (HCl off-gassing) mixing Efficient Mixing (Biphasic reaction) temp_control_2 Temperature Control (Exothermic tosylation) workup Phase Separation (Emulsion formation)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and optimized protocols to ensure the integrity and success of your experiments.

Introduction to the Synthesis

The synthesis of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate typically involves the N-tosylation of Methyl 4-hydroxy-pyrrolidine-2-carboxylate. This seemingly straightforward reaction can be prone to several side reactions that can impact yield, purity, and stereochemical integrity. This guide will help you navigate these potential pitfalls.

Troubleshooting Guide & FAQs

Question 1: I am observing a low yield of my desired product, Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate. What are the likely causes and how can I improve the yield?

Answer:

A low yield in this synthesis can stem from several factors, primarily incomplete reaction or degradation of the starting material or product.

Potential Causes and Solutions:

  • Incomplete Reaction: The N-tosylation might not have gone to completion.

    • Solution: Ensure you are using a slight excess of tosyl chloride (1.1-1.2 equivalents). The reaction is often performed in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl generated.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]

  • Suboptimal Reaction Temperature: Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low will result in a sluggish reaction.

    • Solution: The tosylation is typically carried out at 0°C to room temperature.[1] Start the reaction at 0°C and allow it to slowly warm to room temperature.

  • Moisture in the Reaction: Tosyl chloride is sensitive to moisture and can be hydrolyzed to p-toluenesulfonic acid, which will not react with the amine.

    • Solution: Ensure all your glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Work-up: The product may be lost during the extraction process if the pH is not controlled.

    • Solution: During the aqueous work-up, ensure the pH is adjusted appropriately to keep your product in the organic layer. A wash with a mild acid (e.g., dilute HCl) can help remove excess amine base, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any remaining acidic impurities.

Question 2: I have isolated a major byproduct that has a higher molecular weight than my desired product. What could it be and how can I avoid its formation?

Answer:

The most probable high-molecular-weight byproduct is the N,O-ditosylated compound , where both the nitrogen of the pyrrolidine and the C4-hydroxyl group have been tosylated.

Mechanism of Side Reaction:

The secondary hydroxyl group on the pyrrolidine ring is also nucleophilic and can react with tosyl chloride, especially if there is an excess of the reagent or if the reaction is run for an extended period at a higher temperature.

dot

Side_Reaction cluster_reaction Reaction Conditions SM Methyl 4-hydroxy-pyrrolidine-2-carboxylate Desired_Product Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate SM->Desired_Product N-Tosylation TsCl Tosyl Chloride (Excess) TsCl->Desired_Product Byproduct N,O-ditosylated byproduct TsCl->Byproduct Base Base (e.g., Pyridine) Base->Desired_Product Base->Byproduct Desired_Product->Byproduct O-Tosylation (Side Reaction)

Caption: Formation of the N,O-ditosylated byproduct.

Prevention Strategies:

  • Control Stoichiometry: Use a carefully measured amount of tosyl chloride (1.1-1.2 equivalents) to favor monosulfonylation on the more nucleophilic nitrogen.

  • Temperature Control: Maintain a low reaction temperature (0°C) to increase the selectivity for N-tosylation over O-tosylation.[1]

  • Choice of Base: A bulky base might sterically hinder the approach of tosyl chloride to the hydroxyl group.

  • Protection of the Hydroxyl Group: For complete selectivity, you can protect the hydroxyl group before N-tosylation and deprotect it afterward. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers.

Protecting GroupProtection ConditionsDeprotection Conditions
TBDMSTBDMSCl, Imidazole, DMFTBAF, THF
BenzylBnBr, NaH, THFH₂, Pd/C
Question 3: I am having trouble removing unreacted tosyl chloride from my crude product. It co-elutes with my product during column chromatography. What purification strategies can I use?

Answer:

Residual tosyl chloride is a common purification challenge. Here are several effective strategies:

  • Chemical Quenching: After the reaction is complete (as determined by TLC), add a small amount of a primary amine, such as a few drops of n-butylamine or aqueous ammonia, to the reaction mixture. This will react with the excess tosyl chloride to form a more polar sulfonamide that is easier to separate by chromatography or extraction.

  • Modified Work-up:

    • After the reaction, quench with water.

    • Extract your product into an organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute aqueous solution of a primary amine (e.g., 5% aqueous n-butylamine) to react with and remove the tosyl chloride.

    • Follow with standard acid and base washes.

  • Chromatography Optimization:

    • Solvent System: Sometimes, a subtle change in the solvent system for column chromatography can improve separation. Experiment with different solvent polarities and compositions.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.

Question 4: My NMR spectrum shows a small amount of a compound with a carboxylic acid peak, and my mass spec shows a corresponding mass. What is happening?

Answer:

This indicates hydrolysis of the methyl ester to the corresponding carboxylic acid.

Causes and Prevention:

  • Basic Hydrolysis: If the reaction work-up involves prolonged exposure to strong basic conditions (e.g., concentrated NaOH), the ester can be saponified.

    • Solution: Use milder bases for washing, such as saturated sodium bicarbonate solution, and minimize the contact time.

  • Acidic Hydrolysis: While less common under these conditions, strong acidic conditions during work-up could also lead to some hydrolysis.

    • Solution: Use dilute acids for washing and avoid prolonged exposure.

  • Non-anhydrous Conditions: The presence of water in the reaction mixture, especially in the presence of base, can facilitate hydrolysis.

    • Solution: As mentioned before, use anhydrous solvents and perform the reaction under an inert atmosphere.

Question 5: I am concerned about the stereochemical integrity of my product. Can epimerization occur during this synthesis?

Answer:

Yes, epimerization at the C2 position is a potential side reaction in the chemistry of proline and its derivatives, although it is less common under standard tosylation conditions.[2][3]

Factors Favoring Epimerization:

  • Strong Bases: The use of very strong bases can deprotonate the α-carbon, leading to a loss of stereochemistry.

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.

dot

Epimerization Start Desired (2S,4R) Isomer Enolate Enolate Intermediate (Planar) Start->Enolate Deprotonation at C2 Base Strong Base Base->Enolate Enolate->Start Reprotonation Epimer Undesired (2R,4R) Epimer Enolate->Epimer Reprotonation

Caption: Potential pathway for epimerization at the C2 position.

How to Minimize the Risk of Epimerization:

  • Choice of Base: Use a non-nucleophilic, moderately strong base like triethylamine or pyridine rather than stronger bases like alkoxides or metal hydrides.

  • Temperature Control: Keep the reaction temperature low (0°C to room temperature).

  • Confirmation of Stereochemistry: If stereochemical purity is critical, it is advisable to analyze the final product using a chiral analytical technique, such as chiral HPLC or by measuring the specific rotation and comparing it to the literature value.

Experimental Protocol: Optimized Synthesis of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

This protocol is designed to minimize the side reactions discussed above.

Materials:

  • Methyl 4-hydroxy-pyrrolidine-2-carboxylate hydrochloride

  • Tosyl chloride (p-toluenesulfonyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add Methyl 4-hydroxy-pyrrolidine-2-carboxylate hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add triethylamine (2.2 eq) to the suspension. Stir for 15 minutes at 0°C.

  • In a separate flask, dissolve tosyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the tosyl chloride solution dropwise to the reaction mixture at 0°C over 30 minutes.

  • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate.

References

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 12.5c Formation of Tosylate Esters [Video]. YouTube. Retrieved from [Link]

  • Bolchi, C., et al. (2018). General method to prepare amino acids benzyl esters and to isolate them... ResearchGate. Retrieved from [Link]

  • Journal of Organic Chemistry. (2023, July 10). Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides. ACS Publications. Retrieved from [Link]

  • PubChem. L-Hydroxyproline. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Organic Chemistry. (2016). and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. ACS Publications. Retrieved from [Link]

  • PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. National Institutes of Health. Retrieved from [Link]

  • Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • ACS Publications. Hydrolysis of tosyl esters initiated by an electron transfer from photoexcited electron-rich aromatic compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. Epimerisation in Peptide Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot the removal of byproducts from the synthesis of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate. This document provides in-depth, field-proven insights and detailed protocols to address common purification challenges.

Introduction: Understanding the Chemistry of Byproduct Formation

The synthesis of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate typically involves the tosylation of the secondary amine of Methyl 4-hydroxy-L-prolinate. While this reaction is generally efficient, several side reactions can lead to the formation of impurities that complicate purification. A thorough understanding of these potential byproducts is the first step toward developing an effective purification strategy.

Common Byproducts and Their Origins:

  • Unreacted Starting Materials:

    • Methyl 4-hydroxy-L-prolinate: Incomplete reaction can leave unreacted starting material. Due to its high polarity and free amine group, it behaves differently chromatographically from the desired product.

    • p-Toluenesulfonyl Chloride (TsCl): Often used in excess to drive the reaction to completion, residual TsCl is a common impurity. It is reactive and can interfere with subsequent steps.

  • Byproducts from Side Reactions:

    • p-Toluenesulfonic Acid (TsOH): This strong acid can form from the hydrolysis of tosyl chloride during the reaction or aqueous workup.[1] Its presence can potentially lead to the hydrolysis of the methyl ester product under certain conditions.

    • Diastereomers: If the starting Methyl 4-hydroxy-L-prolinate is not enantiomerically pure, or if reaction conditions promote epimerization, diastereomers of the final product may be present. These can be challenging to separate due to their similar physical properties.

  • Byproducts from Workup:

    • Hydrolyzed Product (Carboxylic Acid): The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions during the workup, leading to the formation of the corresponding carboxylic acid.

This guide will provide a structured, question-and-answer-based approach to tackling the removal of these specific impurities.

Troubleshooting Guides and FAQs

Issue 1: My crude product is contaminated with a significant amount of unreacted p-toluenesulfonyl chloride (TsCl). How can I remove it effectively?

Answer:

Unreacted TsCl is a common issue and should be addressed before extensive purification efforts like column chromatography, as it can co-elute with the desired product. The most effective strategy is to "quench" the excess TsCl by converting it into a more easily separable compound.

Causality: TsCl is a reactive electrophile. By introducing a nucleophile, it can be transformed into a highly polar and water-soluble salt or a sulfonamide, which can then be easily removed through an aqueous workup.

Recommended Protocols:

Method A: Quenching with Aqueous Base

This is the most common and straightforward method.

  • Step 1: Reaction Quenching. After the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.

  • Step 2: Addition of Base. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue stirring for 30-60 minutes. This will hydrolyze the excess TsCl to the sodium salt of p-toluenesulfonic acid.[2]

  • Step 3: Extraction. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The sodium p-toluenesulfonate will partition into the aqueous layer.

  • Step 4: Washing. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally, brine. This ensures the complete removal of the tosylate salt and any remaining inorganic impurities.[3]

  • Step 5: Drying and Concentration. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Method B: Quenching with an Amine

This method is useful if the product is sensitive to aqueous basic conditions.

  • Step 1: Addition of Amine. After cooling the reaction mixture, add a simple, volatile amine such as pyridine or triethylamine and stir for 30 minutes. This will form a sulfonamide.

  • Step 2: Acidic Wash. During the workup, wash the organic layer with dilute aqueous HCl (e.g., 1M HCl) to protonate the excess amine and the newly formed sulfonamide, making them water-soluble.

  • Step 3: Further Washing. Follow with washes of water and brine.

Method Advantages Disadvantages Best Suited For
Aqueous Base Quench Highly effective, uses common reagents.Potential for ester hydrolysis if conditions are too harsh or prolonged.Most general applications where the product is stable to mild base.
Amine Quench Avoids aqueous base.Requires an additional acidic wash step.Reactions with base-sensitive functional groups.

Workflow for Quenching Excess Tosyl Chloride:

Caption: Decision workflow for removing excess TsCl.

Issue 2: My product is contaminated with p-toluenesulfonic acid (TsOH). How do I remove it?

Answer:

p-Toluenesulfonic acid (TsOH) is a strong acid and is typically highly water-soluble, making its removal relatively straightforward with a proper aqueous workup.

Causality: As a strong acid, TsOH can be easily deprotonated by a weak base to form a water-soluble salt, which will then partition into the aqueous phase during an extraction.

Recommended Protocol: Basic Aqueous Wash

  • Step 1: Dissolution. Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Step 2: Basic Wash. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The TsOH will be converted to its sodium salt. Carbon dioxide evolution may be observed, so vent the separatory funnel frequently.

  • Step 3: Separation and Further Washing. Separate the aqueous layer. Wash the organic layer again with water and then with brine to remove any remaining salts and to aid in drying.

  • Step 4: Drying and Concentration. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Pro-Tip: If your product has some solubility in the aqueous basic wash, you can back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Issue 3: I am having difficulty separating my product from polar byproducts using column chromatography. What conditions should I use?

Answer:

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate is a polar molecule, which can make separation by standard normal-phase column chromatography challenging. Optimizing the stationary phase, solvent system, and loading technique is crucial for a successful separation.

Causality: The polarity of the product and impurities dictates their interaction with the stationary phase (typically silica gel) and their solubility in the mobile phase. A well-chosen solvent system will create a significant enough difference in the affinities of the compounds for the stationary phase, allowing for their separation.

Recommended Protocols:

Column Chromatography Parameters:

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes or Dichloromethane/MethanolStart with a less polar mixture and gradually increase the polarity. A typical starting point is 10-20% Ethyl Acetate in Hexanes, gradually increasing to 50-70%. For very polar impurities, a gradient of 1-5% Methanol in Dichloromethane can be effective.
TLC Analysis Develop a TLC in various solvent systems to find the optimal separation. A good Rf value for the product on TLC is typically between 0.2 and 0.4 for good separation on a column.TLC is a crucial first step to determine the appropriate eluent for column chromatography.
Sample Loading Dry loading is recommended for polar compounds.Dissolve the crude product in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be loaded onto the column. This technique often results in better peak shape and resolution compared to liquid loading.

Step-by-Step Flash Chromatography Protocol:

  • Step 1: TLC Analysis. Test different solvent systems (e.g., various ratios of ethyl acetate/hexanes) to find one that gives good separation between your product and the impurities.

  • Step 2: Column Packing. Pack a glass column with silica gel in the initial, less polar eluent.

  • Step 3: Sample Loading. Prepare your sample for dry loading as described in the table above.

  • Step 4: Elution. Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent as the column runs.

  • Step 5: Fraction Analysis. Analyze the collected fractions by TLC to identify those containing the pure product.

  • Step 6: Concentration. Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow via Flash Chromatography:

Caption: Step-by-step workflow for purification by flash chromatography.

Issue 4: My product is a solid, but it is difficult to crystallize. What recrystallization solvents should I try?

Answer:

Recrystallization is an excellent technique for purifying solid compounds, and finding the right solvent or solvent system is key. For a polar compound like Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate, a polar solvent or a mixed-solvent system is often required.

Causality: The principle of recrystallization relies on the difference in solubility of the compound in a hot solvent versus a cold solvent. An ideal solvent will dissolve the compound completely when hot but poorly when cold, while the impurities remain soluble at all temperatures.

Recommended Solvents and Techniques:

Single Solvent Recrystallization:

  • Ethanol or Isopropanol: These are good starting points for polar compounds.

  • Ethyl Acetate: Can also be effective.

Mixed Solvent Recrystallization:

This technique is often more successful for compounds that are too soluble in one solvent and not soluble enough in another.

  • Ethyl Acetate/Hexanes: Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hexanes until the solution becomes turbid. Add a few drops of hot ethyl acetate to clarify the solution, then allow it to cool slowly.

  • Dichloromethane/Hexanes or Dichloromethane/Diethyl Ether: Similar to the above, using dichloromethane as the "good" solvent.

  • Ethanol/Water: For highly polar compounds, dissolving in hot ethanol and adding water as the anti-solvent can be effective.

Recrystallization Protocol:

  • Step 1: Choose a Solvent. Use small-scale tests to find a suitable solvent or solvent pair.

  • Step 2: Dissolve the Impure Solid. Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Step 3: Hot Filtration (if necessary). If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Step 4: Cool Slowly. Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Step 5: Induce Crystallization (if necessary). If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Step 6: Cool in an Ice Bath. Once crystals have started to form, cool the flask in an ice bath to maximize the yield.

  • Step 7: Collect Crystals. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Step 8: Dry the Crystals. Dry the purified crystals in a vacuum oven.

References

  • Shah, C. (2012). How to remove tosyl acid from reaction mixture? ResearchGate. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • PrepChem. (n.d.). Preparation of p-toluenesulfonic acid. [Link]

  • Li, W., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5583-5591. [Link]

  • Chad's Prep. (2018, September 20). 12.5c Formation of Tosylate Esters [Video]. YouTube. [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]

  • Brown, W. B. (1944). U.S. Patent No. 2,353,441. U.S.
  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Smith, J. A., Savage, G. P., & Hutt, O. E. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry, 64(11), 1509-1514. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • European Patent Office. (2003). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.

Sources

Increasing diastereoselectivity with Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Stereocontrol with Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Increasing Diastereoselectivity & Troubleshooting C4-Inversion/Functionalization

Executive Summary

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate is a critical chiral scaffold in peptidomimetic drug design. Its utility hinges on the precise relationship between the C2-carboxylate and the C4-hydroxyl group. "Increasing diastereoselectivity" in this context typically refers to two distinct challenges:

  • Synthetic Fidelity: Accessing the thermodynamically less stable cis-diastereomer (2S, 4S) from the naturally occurring trans-isomer (2S, 4R) with high diastereomeric excess (de).

  • Substrate Control: Using the steric bulk of the N-Tosyl group and the ring pucker to direct incoming nucleophiles to a specific face of the molecule.

This guide provides validated protocols for stereoinversion, functionalization, and troubleshooting common modes of failure (epimerization).

Module 1: The Stereochemical Engine (Mechanistic Insight)

Before attempting synthesis, you must understand the conformational lock imposed by the N-Tosyl group. Unlike flexible chains, the pyrrolidine ring exists in a dynamic equilibrium between C4-endo and C4-exo puckers.

  • The N-Tosyl Effect: The bulky electron-withdrawing Tosyl group at N1 minimizes steric clash by forcing the C2-ester into a pseudo-equatorial position.

  • The C4-Hydroxyl Effect:

    • Trans (Natural): The C4-OH prefers a pseudo-equatorial orientation, stabilizing the C4-exo pucker (Cy).

    • Cis (Inverted): The C4-OH is forced pseudo-axial, shifting the equilibrium toward C4-endo.

  • Why it Matters: If you are using this molecule as a scaffold for further substitution (e.g., alkylation), the ring pucker dictates which face is accessible. Controlling the C4 stereocenter effectively "programs" the steric shielding of the molecule.

Module 2: Protocol for C4-Inversion (Trans Cis)

The most common request is converting the inexpensive trans-isomer into the high-value cis-isomer. The standard SN2 displacement often fails due to steric hindrance from the Tosyl group. The Mitsunobu Inversion is the gold standard for high diastereoselectivity (>95% de).

Standard Operating Procedure (SOP-402): Mitsunobu Inversion

Objective: Invert C4 stereochemistry from (2S, 4R) to (2S, 4S) using a nucleophilic acid surrogate.

Reagents:

  • Substrate: Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate (1.0 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Azo Reagent: Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Nucleophile: 4-Nitrobenzoic acid (pNBA) (1.2 eq)

  • Solvent: Anhydrous THF (0.1 M)

Workflow:

  • Preparation: Dissolve Substrate,

    
    , and pNBA in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.[1]
  • Addition: Add DIAD dropwise over 20 minutes. Critical: Exothermic. Maintain T < 5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Hydrolysis (The Release): The intermediate is the cis-4-nitrobenzoate ester. Saponify selectively using LiOH (2.0 eq) in THF/Water (3:1) at 0°C to release the cis-hydroxyl group.

Data Verification:

Parameter Trans-Isomer (Starting Material) Cis-Isomer (Target Product)

| C4-H NMR Shift |


 ~4.50 ppm (Multiplet) | 

~4.35 ppm (Broad Singlet) | | Coupling (

)
| Large coupling (pseudo-axial H) | Small coupling (pseudo-equatorial H) | | Optical Rotation | Negative (

) | Positive (

) |[2][3][4]

Module 3: Visualization of Logic Flow

The following diagram illustrates the decision matrix for synthesizing the cis-derivative and the critical troubleshooting pathways.

G Start Start: Trans-4-OH-Proline (Natural Isomer) Protect Step 1: N-Tosyl Protection & Methyl Esterification Start->Protect Decision Target Stereochemistry? Protect->Decision TransPath Maintain Trans (2S, 4R) Use: Direct Functionalization Decision->TransPath Trans Required CisPath Invert to Cis (2S, 4S) Method: Mitsunobu Decision->CisPath Cis Required Mitsunobu Mitsunobu Reaction (PPh3, DIAD, pNBA) CisPath->Mitsunobu Intermed Intermediate: Cis-4-Nitrobenzoate Mitsunobu->Intermed Inversion at C4 Hydrolysis Hydrolysis (LiOH) Release Cis-OH Intermed->Hydrolysis Check QC Check: Is C2 Epimerized? Hydrolysis->Check Success Success: Pure Cis-Isomer Check->Success No Fail Failure: C2-Epimer Detected Check->Fail Yes (See FAQ)

Figure 1: Stereochemical workflow for accessing the Cis-isomer via Mitsunobu inversion, highlighting the critical QC checkpoint for C2 epimerization.

Module 4: Troubleshooting & FAQs

Issue 1: Loss of Stereochemistry at C2 (Epimerization)

Symptom: NMR shows a doubling of peaks, particularly the methyl ester singlet. Root Cause: The C2 proton is acidic (


 to an ester and 

to a sulfonamide). Strong bases or prolonged exposure to base during the hydrolysis step (Module 2, Step 4) can abstract this proton, leading to a planar enolate and subsequent racemization. Solution:
  • Reduce Base Strength: Switch from NaOH to LiOH (Lithium coordinates the carbonyl, slightly stabilizing the ester).

  • Temperature Control: Never exceed 0°C during hydrolysis.

  • Buffer: Quench the reaction immediately with 1M KHSO4 upon completion. Do not let the reaction sit overnight.

Issue 2: Poor Yield in Mitsunobu Reaction

Symptom: Recovery of starting material or formation of hydrazine by-products. Root Cause: The C4-OH in N-Tosyl proline is sterically crowded. Solution:

  • Order of Addition: Ensure

    
     and the Nucleophile are fully dissolved before adding DIAD. This ensures the betaine intermediate reacts with the alcohol immediately.
    
  • Concentration: Run the reaction at high concentration (0.5 M) to favor intermolecular kinetics over side reactions.

  • Nucleophile Choice: If p-Nitrobenzoic acid fails, switch to Chloroacetic acid . It is smaller and often provides higher conversion rates for hindered secondary alcohols.

Issue 3: Elimination instead of Substitution

Symptom: Formation of the alkene (3,4-dehydroproline).[5] Root Cause: High temperature or basic nucleophiles acting as bases rather than nucleophiles. Solution: Ensure the reaction remains strictly at 0°C–RT. Avoid heating. Use weakly basic nucleophiles (benzoates) rather than strong nucleophiles (azides/alkoxides) directly if elimination is observed.

References

  • Mitsunobu Reaction Mechanism & Protocols

    • Swamy, K. C. K., et al.
  • Hydroxyproline Stereoinversion

    • Joullié, M. M., et al. "Synthetic routes to 4-hydroxyproline derivatives."[6] Current Organic Chemistry, 2003.

  • Conformational Analysis of Proline Derivatives

    • Raines, R. T., et al. "The gauche effect in proline derivatives." Journal of the American Chemical Society, 2005.
  • Epimerization Risks in Proline Esters

    • Beesley, R. M., et al. "Racemization of amino acid derivatives." Journal of the Chemical Society, 1915 (Foundational context for alpha-proton acidity).

Sources

Technical Support Center: Catalyst Loading Optimization for Reactions with Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for optimizing catalytic reactions involving Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and troubleshoot common experimental challenges. Our approach is rooted in explaining the fundamental principles behind the protocols, ensuring you can adapt and refine your experimental design with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding catalyst loading. Understanding these principles is the first step toward effective troubleshooting and optimization.

Q1: What is "catalyst loading," and why is it a critical parameter to optimize?

A1: Catalyst loading refers to the amount of catalyst used relative to a limiting reactant, typically expressed in mole percent (mol %). It is one of the most critical parameters in a catalytic reaction for several reasons:

  • Kinetics: The catalyst concentration directly influences the reaction rate.[1] Sufficient loading is necessary to achieve the desired transformation in a practical timeframe.

  • Cost-Effectiveness: Many catalysts, especially those based on precious metals (e.g., Palladium, Rhodium, Ruthenium) or complex chiral ligands, are expensive. Minimizing the catalyst loading without sacrificing performance is crucial for developing economically viable processes.

  • Selectivity: Non-optimal loading can lead to undesired outcomes. Excessively high loading can sometimes promote side reactions, diminishing the selectivity towards the desired product.[2]

  • Downstream Processing: Higher catalyst loading means more catalyst or its byproducts must be removed during product purification, which can be a significant challenge, especially on a larger scale.

Q2: What are the typical consequences of using too little or too much catalyst?

A2: The effects of improper catalyst loading can range from inefficient reactions to complex purification challenges.

ConsequenceToo Little Catalyst (< Optimal mol %)Too Much Catalyst (> Optimal mol %)
Reaction Rate Very slow or stalled reaction; incomplete conversion.[2]Often faster, but may reach a plateau where rate is no longer dependent on catalyst concentration.
Product Yield Low yield due to incomplete conversion.Can be high, but may decrease if side reactions are accelerated more than the main reaction.
Selectivity Usually high for the converted material, but this is not guaranteed.May decrease due to promotion of side reactions or product degradation.[2]
Process Cost Inefficient use of time, energy, and reactor occupancy.High direct cost from the catalyst itself; increased purification costs.
Purification Simpler, as there is less catalyst to remove.More challenging due to higher levels of residual catalyst/ligand in the crude product.
Q3: What is the role of the N-tosyl group in Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate, and how does it influence catalysis?

A3: The N-tosyl (Ts) group is a p-toluenesulfonyl group attached to the pyrrolidine nitrogen. It serves two primary functions:

  • Protecting Group: It prevents the nitrogen from participating in unwanted side reactions. The sulfonamide it forms is stable under a wide range of conditions.[3]

  • Activating Group: As a strong electron-withdrawing group, it increases the acidity of the proton at the C2 position, which can be relevant in reactions involving enolate formation.

From a catalytic standpoint, the bulky and electron-withdrawing nature of the tosyl group can sterically and electronically influence how the substrate coordinates to a metal catalyst's active site. This interaction can affect both the rate and stereochemical outcome of a reaction, making the choice of catalyst and ligand system particularly important.

Section 2: Troubleshooting Guide for Common Issues

This guide provides a structured approach to diagnosing and solving common problems encountered during catalytic reactions with Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction is sluggish or has failed completely. I suspect a catalyst issue. What should I investigate?

A: Low conversion is a frequent problem. Before adjusting the catalyst loading, it's essential to confirm the catalyst itself is not the root cause. A systematic approach can help pinpoint the problem.

G start Problem: Low/No Conversion q1 Is the catalyst known to be active for this transformation? start->q1 a1_no Action: Perform literature search for a more appropriate catalyst system. Consult catalyst selection guides. q1->a1_no No q2 Is the catalyst air/moisture sensitive? Were inert handling techniques used? q1->q2 Yes a2_no Action: Review handling procedures. Use a glovebox or Schlenk line. Use freshly dried solvents. q2->a2_no No / Unsure q3 Is the catalyst loading sufficient? q2->q3 Yes a3_no Action: Increase catalyst loading incrementally (e.g., from 1 mol% to 2 mol%, then 5 mol%). Monitor reaction progress. q3->a3_no No a3_yes Action: Investigate other parameters: - Temperature - Solvent - Reactant purity - Presence of inhibitors q3->a3_yes Yes

Caption: Troubleshooting Decision Tree for Low Conversion.

Expert Causality Analysis:

  • Catalyst Inactivity: The most fundamental issue is choosing the wrong tool for the job. Not all catalysts are effective for all transformations. A thorough literature review for analogous reactions is the first step.

  • Catalyst Decomposition: Many organometallic catalysts are sensitive to oxygen or moisture. Improper handling can lead to the decomposition of the active catalytic species before the reaction even begins. For example, many palladium(0) catalysts are readily oxidized to inactive palladium(II).

  • Insufficient Loading: The simplest explanation can be an insufficient number of active sites to turn over the substrate in a reasonable time.[2] This is often the case when adapting a literature procedure for a slightly different substrate that may be more sterically hindered or electronically deactivated.

  • Catalyst Inhibition: Impurities in the starting material, reagents, or solvent can act as catalyst poisons. For instance, sulfur-containing compounds can irreversibly bind to and deactivate many transition metal catalysts. Ensure the purity of all components.

Issue 2: Formation of Byproducts and Low Selectivity

Q: My reaction produces the desired product, but I'm also getting significant byproducts. Can catalyst loading help?

A: Yes, catalyst loading can have a profound impact on selectivity. Often, higher catalyst concentrations can accelerate secondary or undesired reaction pathways.

Troubleshooting Steps:

  • Decrease Catalyst Loading: This is the first and most crucial step. A higher concentration of active catalyst sites can sometimes lead to side reactions, such as decomposition of the product or reaction with the solvent.[2] Systematically reduce the loading (e.g., from 5 mol% to 2 mol%, then 1 mol%) and carefully monitor the product-to-byproduct ratio using an analytical technique like HPLC or ¹H NMR.

  • Evaluate Reaction Time: Running the reaction for too long, even with optimal catalyst loading, can lead to the formation of degradation byproducts. Monitor the reaction progress and stop it once the consumption of the starting material plateaus.

  • Consider the Ligand-to-Metal Ratio: For many cross-coupling reactions, the ratio of ligand to the metal precursor is critical. Insufficient ligand can leave coordinatively unsaturated metal centers that may catalyze undesired side reactions. Conversely, excess ligand can sometimes inhibit the reaction. If applicable, screen different ligand-to-metal ratios at a fixed catalyst loading.

Issue 3: Reaction Stalls Before Reaching Full Conversion

Q: My reaction proceeds quickly at first but then stops, leaving unreacted starting material. What's happening?

A: This is a classic sign of catalyst deactivation or death. The active catalytic species is being consumed or inhibited over the course of the reaction.

Potential Causes & Solutions:

  • Product Inhibition: The product of the reaction may coordinate more strongly to the catalyst than the starting material, effectively shutting down the catalytic cycle.

    • Solution: Try to perform the reaction at a higher dilution to disfavor this bimolecular inhibition. Sometimes, a change in ligand can mitigate product inhibition.

  • Decomposition of the Active Species: The active catalyst might be thermally unstable or may be degrading over time under the reaction conditions.

    • Solution: Consider running the reaction at a lower temperature for a longer period. Alternatively, a slow addition of the catalyst over the course of the reaction can sometimes maintain a sufficient concentration of the active species.

  • Buildup of an Inhibitory Byproduct: A side reaction may be producing a species that acts as a catalyst poison.

    • Solution: Identify the byproduct by LC-MS or other analytical techniques. Understanding its structure may provide clues to its origin and how to prevent its formation (e.g., by adding a specific scavenger or changing the reaction conditions).

Section 3: Experimental Workflow for Catalyst Loading Optimization

A systematic approach is essential for efficiently determining the optimal catalyst loading. One-factor-at-a-time (OFAT) is a common and straightforward method for this purpose.[4]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Refinement cluster_2 Phase 3: Verification s1 Step 1: Establish Baseline Run reaction at a standard loading (e.g., 2.0 mol%) from a literature precedent. s2 Step 2: Set High & Low Bounds Run reactions at high (e.g., 5.0 mol%) and low (e.g., 0.5 mol%) loadings. s1->s2 s3 Step 3: Analyze Initial Results Did lower loading give comparable results? Did higher loading improve the rate/yield? s2->s3 s4 Step 4: Systematic Scan Perform reactions at finer intervals within the most promising range (e.g., 0.5, 0.75, 1.0, 1.25 mol%). s3->s4 s5 Step 5: Identify Optimum Determine the lowest loading that provides the best balance of rate, yield, and purity. s4->s5 s6 Step 6: Confirm Reproducibility Repeat the reaction at the optimal loading at least once to ensure consistency. s5->s6

Caption: Workflow for Systematic Catalyst Loading Optimization.

Detailed Protocol: Optimizing Catalyst Loading for a Hypothetical Suzuki Coupling

This protocol illustrates the workflow using a common cross-coupling reaction.

Reaction: Suzuki coupling of an aryl halide with a boronic acid, catalyzed by a Palladium complex.

Step 1: Reaction Setup and Monitoring

  • To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate derivative (1.0 equiv), the boronic acid partner (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in the chosen solvent (e.g., Dioxane/Water).

  • In a separate vial, prepare a stock solution of the catalyst (e.g., Pd(PPh₃)₄) to ensure accurate dispensing of small quantities.

  • Add the calculated volume of the catalyst stock solution to the reaction vessel to achieve the desired mol %.

  • Heat the reaction to the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress at set time intervals (e.g., 1h, 2h, 4h, 8h, 24h) by taking small aliquots for analysis.

Step 2: Analytical Method

  • Use Thin Layer Chromatography (TLC), HPLC, or GC to monitor the consumption of the limiting starting material and the formation of the product.[5]

  • Quantify the results to determine Conversion (%), Product Area (%), and Byproduct Area (%). This allows for a direct comparison between experiments.

Step 3: Data Collection and Analysis Record your results in a structured table. This allows for easy comparison and identification of the optimal conditions.

EntryCatalyst Loading (mol %)Time (h)Conversion (%)Product Purity (by HPLC, Area %)Observations
15.02>9990Fast reaction, significant byproduct noted.
22.04>9996Clean reaction, complete conversion.
31.08>9998Clean reaction, slightly slower but excellent purity.
40.5249598Reaction stalled, incomplete conversion.
51.0 8 >99 98 (Verification Run) Result is reproducible.

References

  • Oishi, T., Kamata, K., Kosuda, S., & Ban, Y. (1972). Synthesis and reaction of N-methyl-N-tosylpyrrolidinium perchlorate, a selective tosylating reagent. Journal of the Chemical Society, Chemical Communications, (19), 1148. [Link]

  • Proprep. (n.d.). Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. Proprep.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. . [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • PubChem. (n.d.). (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid. PubChem. [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. irjmets.com. [Link]

  • ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. [Link]

  • ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. [Link]

  • ResearchGate. (n.d.). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. ResearchGate. [Link]

  • ACS Publications. (2024). Optimizing Chemical Reactions. ACS Publications. [Link]

  • Athabasca University. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Athabasca University. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. masterorganicchemistry.com. [Link]

  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Washington State University. [Link]

  • Wikipedia. (n.d.). Tosyl group. Wikipedia. [Link]

Sources

Temperature optimization for asymmetric reactions using Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Synthesis & Scaffold Optimization Subject: Temperature Optimization for Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate Applications

Executive Summary: The Thermal-Stereochemical Nexus

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate (hereafter MHTP ) is a high-value chiral pool scaffold derived from L-hydroxyproline. It serves two primary roles in asymmetric synthesis:

  • Chiral Substrate: Undergoing diastereoselective functionalization at the C4 position (e.g., fluorination, amination, or inversion) to create pharmaceutical intermediates.

  • Ligand Precursor: Providing a rigid pyrrolidine backbone for organometallic catalysts (e.g., in Zn- or Ti-catalyzed alkylations).

The Core Challenge: The C4-hydroxyl group and the C2-ester are sensitive to thermal variations. Improper temperature management leads to three critical failure modes: Elimination (forming the


-olefin), Epimerization  (loss of chirality at C2), or Poor Diastereomeric Ratio (dr)  during substitution.

This guide provides troubleshooting for temperature-dependent failure modes to ensure maximum enantiomeric/diastereomeric excess.

Troubleshooting Guide: Reaction-Specific Temperature Optimization

Scenario A: C4-Substitution via Mitsunobu Reaction (Inversion of Configuration)

User Issue: "I am trying to invert the C4-OH from trans to cis using DIAD/PPh3, but I see significant elimination product and low yield."

Root Cause: The betaine intermediate formed by DIAD/PPh3 is thermally unstable. If the reaction temperature is too high during the addition phase, the intermediate decomposes or promotes E2 elimination rather than S_N2 substitution.

Solution & Optimization:

  • The Critical Zone: The addition of the azodicarboxylate (DIAD/DEAD) must occur at 0°C to -10°C .

  • The Ramp: Only after the reagents are fully mixed should the reaction be allowed to warm to ambient temperature (20–25°C).

  • Why? Lower temperatures stabilize the alkoxy-phosphonium intermediate, favoring the kinetic S_N2 pathway (inversion) over the thermodynamic elimination pathway.

Scenario B: Deoxofluorination (Synthesis of 4-Fluoroproline Derivatives)

User Issue: "Using DAST or Deoxo-Fluor yields a mixture of the desired fluoride and the alkene elimination product."

Root Cause: Fluorinating agents are highly reactive. At room temperature, the carbocationic character of the transition state increases, making the acidic proton at C3 susceptible to abstraction (elimination).

Solution & Optimization:

  • Cryogenic Control: Initiate the reaction at -78°C .

  • Stepwise Warming: Hold at -78°C for 1 hour, then warm to -20°C for 2 hours. Do not exceed 0°C until TLC confirms consumption of starting material.

  • Solvent Choice: Use DCM (Dichloromethane) pre-cooled to -78°C. The thermal mass of the solvent helps buffer the exotherm upon reagent addition.

Scenario C: Oxidation-Reduction Sequences (Stereochemical Reset)

User Issue: "I oxidized MHTP to the ketone and reduced it to get the cis-isomer, but the dr is only 3:1."

Root Cause: The diastereoselectivity of hydride attack on the 4-oxoproline derivative is governed by the difference in activation energy (


) between the re-face and si-face attack. High temperatures provide enough energy to overcome the barrier for the "wrong" attack.

Solution & Optimization:

  • Reagent-Temp Pairing:

    • For Kinetic Control (Cis-selective): Use L-Selectride at -78°C . The bulky hydride is forced to attack from the less hindered face (away from the ester/Ts group) strictly due to steric gating, which is most effective at low energy states.

    • For Thermodynamic Control: NaBH4 at 0°C to -10°C often yields lower selectivity. Lowering NaBH4 reduction to -40°C (in MeOH/THF) can improve dr from 3:1 to >10:1.

Optimized Protocol: C4-Inversion via Mitsunobu

Objective: Convert trans-MHTP (1) to cis-4-benzoate-MHTP (2) with >98% inversion.

Reagents:

  • Substrate: MHTP (1.0 eq)

  • Nucleophile: Benzoic acid (1.2 eq)

  • Phosphine: Triphenylphosphine (PPh3, 1.5 eq)

  • Azo: Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation (25°C): Dissolve MHTP, Triphenylphosphine, and Benzoic acid in anhydrous THF under Nitrogen atmosphere. Ensure complete dissolution.

  • Thermal Equilibration (0°C): Cool the reaction vessel in an ice/water bath. Allow 15 minutes for the internal temperature to reach 0–2°C.

  • Controlled Addition (0°C): Add DIAD dropwise over 20 minutes.

    • Critical Check: Monitor internal temperature. Do not allow it to spike above 5°C. The orange color of DIAD should fade upon addition.

  • The Kinetic Phase (0°C

    
     23°C):  Stir at 0°C for 30 minutes, then remove the ice bath. Allow the reaction to warm to room temperature naturally over 1 hour.
    
  • Completion (23°C): Stir for 12–18 hours.

  • Quench: Add water (equal volume) to hydrolyze excess phosphorane.

Data: Temperature vs. Outcome

Reaction Phase TempYield (%)Ratio (Inversion : Elimination)Technical Note
25°C (Constant) 65%70 : 30High elimination due to thermal instability of betaine.
0°C

25°C
92%98 : 2Optimal. Kinetic control established early.
-20°C

0°C
85%>99 : 1High selectivity, but reaction rate is significantly slower (48h).

Visualizing the Stereochemical Pathways

The following diagram illustrates the divergence in reaction pathways for MHTP based on thermal conditions.

MHTP_Pathways Start MHTP (Start) (trans-4-OH, L-Proline core) Mitsunobu Mitsunobu Reaction (PPh3/DIAD/R-COOH) Start->Mitsunobu Fluorination Deoxofluorination (DAST) Start->Fluorination Oxidation Oxidation to Ketone (Swern) Start->Oxidation Inversion Inversion (S_N2) Product: cis-4-Benzoate Temp: 0°C -> RT Mitsunobu->Inversion Low Temp (Optimum) Elimination Elimination (E2) Product: 3,4-Dehydroproline Temp: >25°C or Uncontrolled Mitsunobu->Elimination High Temp Fluorination->Elimination Rapid Warming Fluoro_Inv Fluorination (Inv) Product: cis-4-Fluoro Temp: -78°C Fluorination->Fluoro_Inv Cryogenic (-78°C) Red_Kinetic L-Selectride Red. Temp: -78°C Oxidation->Red_Kinetic Red_Thermo NaBH4 Red. Temp: 0°C Oxidation->Red_Thermo Cis_OH cis-4-OH (High dr) Kinetic Product Red_Kinetic->Cis_OH Mix_OH Mix cis/trans (Low dr) Thermodynamic Mix Red_Thermo->Mix_OH

Figure 1: Thermal divergence pathways for MHTP functionalization. Green nodes indicate optimized outcomes; red indicates thermal failure modes.

FAQ: Expert Insights

Q1: Can I remove the Tosyl group before the C4-functionalization? A: It is not recommended . The N-Tosyl group provides essential conformational rigidity and withdraws electron density from the nitrogen, preventing the lone pair from participating in neighboring group participation (which could lead to racemization or ring rearrangement). Perform all C4-optimizations on the protected scaffold first, then remove the Ts group (using Mg/MeOH or Na/Naphthalene) as the final step.

Q2: My reaction mixture solidifies at -78°C in DMSO. What should I do? A: DMSO freezes at 19°C. Never use DMSO for cryogenic reactions like Swern oxidations or DAST fluorinations. Switch to Dichloromethane (DCM) or Tetrahydrofuran (THF) , which remain liquid down to -90°C and -108°C respectively.

Q3: How does the methyl ester stability compare to the tosyl group at high temperatures? A: The methyl ester is susceptible to hydrolysis or transesterification above 60°C if water or alcohols are present. The N-Tosyl group is extremely robust and stable up to >150°C. If your reaction requires heating (e.g., Pd-catalyzed coupling), the ester is the weak link, not the sulfonamide.

References

  • L-Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. (Retrieved 2024).[1] A comprehensive review of proline scaffold reactivity and protection strategies. Link

  • Synthesis of 4-Hydroxyproline Derivatives. National Institutes of Health (PMC). Discusses the synthesis and crystallographic analysis of N-sulfonyl-4-hydroxyproline derivatives. Link

  • Mitsunobu Reaction: Mechanism and Optimization. ScienceDirect / Tetrahedron. Detailed mechanistic insight into the temperature dependence of the betaine intermediate. Link

  • Thermodynamic and Conformational Study of Proline Stereoisomers. PubMed. Analysis of the energetic barriers between cis/trans isomers in proline derivatives. Link

Sources

Recrystallization of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center:

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Purification Protocol & Troubleshooting for N-Tosyl-Hydroxyproline Methyl Ester[1][2]

Diagnostic Workflow & Decision Logic

Before beginning the physical experiment, review the decision logic below. This workflow is designed to prevent common failures such as "oiling out" or yield loss due to thermal degradation.[1][2]

RecrystallizationLogic Start Crude Product Assessment CheckImpurity Is crude highly colored (Yellow/Orange)? Start->CheckImpurity WashStep REQUIRED: Wash w/ NaHCO3 (Remove Tosyl-Cl/Acid) CheckImpurity->WashStep Yes SolventChoice Select Solvent System CheckImpurity->SolventChoice No WashStep->SolventChoice SystemA System A (Preferred): Ethyl Acetate / Heptane SolventChoice->SystemA Standard SystemB System B (Alternative): Ethanol / Water SolventChoice->SystemB If very polar Dissolve Dissolve at Reflux (T < 70°C) SystemA->Dissolve SystemB->Dissolve HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter Cooling Controlled Cooling (10°C/hour) HotFilter->Cooling Result Crystalline Solid Cooling->Result Success Oil Product 'Oils Out' Cooling->Oil Failure Oil->Dissolve Re-heat & Seed

Figure 1: Decision matrix for purification.[1][2] Note the critical pre-wash step to remove sulfonyl chloride impurities which inhibit crystallization.[2]

Troubleshooting Guides (FAQ)

These responses address specific failure modes reported by medicinal chemists working with N-protected proline derivatives.

Q1: Why does my product form a viscous oil instead of crystals upon cooling?

Diagnosis: This is "oiling out," a liquid-liquid phase separation (LLPS) that occurs when the compound becomes insoluble at a temperature above its melting point in the solvent mixture.[2]

  • Root Cause:

    • Supersaturation Spike: Adding the anti-solvent (e.g., Heptane) too quickly creates a local region of extreme supersaturation.[1][2]

    • Impurity Profile: Residual Tosyl chloride acts as a solvent, depressing the melting point of your mixture.[1][2]

  • The Fix:

    • Re-dissolve: Heat the mixture back to a clear solution.

    • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall at the interface before the solution becomes cloudy.[2]

    • Slower Addition: Add the anti-solvent dropwise via an addition funnel, maintaining a gentle reflux, until the solution is just turbid, then stop and cool slowly.

Q2: The crystals are retaining a yellow/orange tint.[1][2] How do I remove this?

Diagnosis: The color usually comes from oxidized byproducts of p-toluenesulfonyl chloride (Tosyl-Cl) or traces of iodine if used in previous steps.[1][2]

  • The Fix:

    • Activated Charcoal: During the hot dissolution step (Step 3 in the protocol below), add activated carbon (5% w/w).[2] Stir for 10 minutes, then filter through a Celite pad while hot.

    • Pre-Wash (Critical): Before recrystallization, dissolve the crude oil in Ethyl Acetate and wash with 5% NaHCO₃.[2] This hydrolyzes unreacted Tosyl-Cl to water-soluble Tosylate, removing the source of the color.[1][2]

Q3: My yield is lower than expected (<60%). Where is the product?

Diagnosis: The ester functionality increases solubility in organic solvents, meaning significant product may remain in the "mother liquor."[1][2]

  • The Fix:

    • Second Crop: Concentrate the mother liquor to half volume and cool to 0°C.

    • Solvent Ratio: You likely used too much "Good Solvent" (Ethyl Acetate).[1][2] In the future, use the minimum amount of EtOAc required to dissolve the solid at boiling point, then maximize the "Bad Solvent" (Heptane) ratio.[2]

Validated Experimental Protocol

Compound: Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate Target Purity: >98% (HPLC/NMR)[1][2]

Materials Required
  • Solvent System A: Ethyl Acetate (Good solvent) / n-Heptane (Anti-solvent).[1][2]

  • Solvent System B (Alternative): Ethanol (95%) / Water.[1][2]

  • Equipment: Erlenmeyer flask, magnetic stir bar, heating plate, Buchner funnel.

Step-by-Step Procedure
  • Crude Preparation (The "Pre-Wash"):

    • If the crude is a dark oil, dissolve it in minimal Ethyl Acetate.[1][2]

    • Wash 2x with saturated NaHCO₃ (removes acidic impurities and Tosyl-Cl).[1][2]

    • Wash 1x with Brine, dry over MgSO₄, and concentrate to a solid/foam.[1][2]

  • Dissolution:

    • Place the solid in an Erlenmeyer flask.

    • Add Ethyl Acetate (approx. 3-5 mL per gram of compound).[1][2]

    • Heat to gentle reflux (approx. 75-77°C).[1][2]

    • Note: If solid remains, add EtOAc in 1 mL increments until fully dissolved.[1][2]

  • Hot Filtration (Optional but Recommended):

    • If the solution contains particulate matter or charcoal, filter quickly through a pre-warmed glass frit or Celite pad to prevent premature crystallization.[1][2]

  • Crystallization:

    • While keeping the solution near boiling, slowly add n-Heptane dropwise.

    • Stop Point: Stop adding Heptane the moment a faint, persistent cloudiness (turbidity) appears.[2]

    • Add 1-2 drops of Ethyl Acetate to clear the solution again.[1][2]

  • Nucleation & Growth:

    • Remove from heat.[1][2] Cover the flask loosely.

    • Allow to cool to room temperature undisturbed (approx. 2 hours).

    • Optimization: Once at room temp, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white needles/prisms using vacuum filtration.[1][2]

    • Wash the cake with cold Heptane/EtOAc (4:1 mixture).

    • Dry under high vacuum at 40°C for 4 hours.[1][2]

Technical Data & Specifications

Physical Properties Table

PropertyValue / DescriptionNotes
Molecular Formula C₁₃H₁₇NO₅S
Molecular Weight 299.34 g/mol
Appearance White to Off-White NeedlesDistinctive sheen when pure.[1][2]
Melting Point 112°C - 116°CRange varies by stereoisomer (cis/trans).[1][2]
Solubility (Hot) Ethyl Acetate, Ethanol, MethanolHighly soluble.[2]
Solubility (Cold) Water, Hexanes, HeptaneInsoluble (Anti-solvents).[1][2]

Stereochemistry Note: This protocol applies to both the (2S, 4R) (trans-L-hydroxyproline derivative) and the (2S, 4S) (cis) isomers.[1][2] However, the trans-isomer generally crystallizes more readily due to better packing efficiency of the Tosyl and Ester groups in the anti configuration [1].[1][2]

References

  • CSIRO Materials Science and Engineering. (2011). Studies on the Synthesis of cis-4-Hydroxy-L-proline. ResearchGate.

  • Sigma-Aldrich. (n.d.).[1][2] L-4-Hydroxyproline methyl ester hydrochloride Specification Sheet.

  • PubChem. (2025).[1][2] 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid (Compound Summary). National Library of Medicine.[1][2]

  • University of Rochester. (n.d.).[1][2] Solvents for Recrystallization: General Rules of Thumb. Department of Chemistry.

Sources

Avoiding racemization during modification of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TS-PRO-404 Subject: Avoiding Racemization in Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate Status: Open Assigned Specialist: Senior Application Scientist, Chemical Development Group

Core Analysis: The "Tosyl Trap"

You are encountering a classic but often underestimated problem in peptidomimetic synthesis. While proline derivatives are generally robust, the specific combination of a Methyl Ester at C2 and a Tosyl (Ts) group on the Nitrogen creates a unique "acidity trap."

The Mechanism of Failure

Racemization in this molecule is not random; it is driven by the inductive effect (-I) of the sulfonyl group.

  • Acidity Enhancement: The Tosyl group is a strong electron-withdrawing group (EWG). Unlike a Boc or Cbz carbamate, the sulfonyl group strongly pulls electron density from the nitrogen, which in turn pulls density from the

    
    -carbon (C2).
    
  • The

    
    -Proton:  This inductive chain makes the C2 proton (
    
    
    
    ) significantly more acidic (
    
    
    ) than in N-alkyl or N-carbamate prolines (
    
    
    ).
  • Base Sensitivity: Even mild bases (like carbonates or hydroxides used in hydrolysis) can deprotonate C2, forming a planar enolate. Upon reprotonation, the stereochemical information is lost, resulting in a racemic mixture (DL-proline derivative).

Visualizing the Pathway

The following diagram illustrates the electronic cascade leading to racemization.

RacemizationMechanism cluster_0 Critical Failure Point Start L-Isomer (2S) (Target) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Deprotonation (-H+) Facilitated by N-Ts EWG Base Base Attack (OH-, CO3--, DBU) Base->Enolate Racemate Racemic Mixture (2S + 2R) Enolate->Racemate Reprotonation (Non-stereoselective)

Figure 1: The base-mediated enolization pathway driven by the electron-withdrawing N-Tosyl group.

Troubleshooting & Protocols

Scenario A: Hydrolysis of the Methyl Ester (Saponification)

The Issue: You need to convert the ester to the free acid (COOH) for coupling, but standard LiOH/MeOH conditions are yielding partially racemized product.

Recommendation: Avoid standard alkaline hydrolysis if possible. Use Acidic Hydrolysis or Enzymatic Hydrolysis .

Protocol 1: Acidic Hydrolysis (High Integrity)

This method is superior because the enolization mechanism is suppressed under acidic conditions.

  • Reagents: 2N HCl, Dioxane (or THF).

  • Procedure:

    • Dissolve 1.0 eq of the methyl ester in Dioxane (0.2 M concentration).

    • Add 10 eq of 2N HCl (aq).

    • Heat to reflux (approx. 80-90°C) for 2-4 hours. Monitor by TLC.

    • Concentrate in vacuo.

  • Why it works: The protonated carbonyl is less susceptible to

    
    -deprotonation, and the acidic medium prevents enolate formation.
    
Protocol 2: Enzymatic Hydrolysis (Mildest Option)

If your molecule contains acid-sensitive groups (e.g., silyl ethers at C4), use Pig Liver Esterase (PLE).

  • Reagents: PLE (Sigma-Aldrich), Phosphate Buffer (pH 7.0), Acetone.

  • Procedure:

    • Dissolve substrate in Acetone (10% v/v of final volume).

    • Add Phosphate Buffer (0.1 M, pH 7-8).

    • Add PLE (approx. 100 units/mmol).

    • Stir at 25°C. Monitor pH and add dilute NaOH dropwise via autotitrator to maintain pH 7.5 (do not exceed pH 8.0).

  • Why it works: Enzymes operate at neutral pH, completely avoiding the basicity threshold required to deprotonate the C2-H.

Protocol 3: Low-Temperature Chemical Hydrolysis (If Acid/Enzyme fails)

If you must use base, you must kinetically control the reaction.

  • Reagents: LiOH (1.1 eq), THF/Water (3:1).

  • Procedure:

    • Cool solution to 0°C (Ice bath). Do not run at RT.

    • Add LiOH slowly.

    • Quench with 1N HCl immediately upon consumption of starting material (TLC).

    • Do not leave overnight.

Scenario B: Modification of C4-Hydroxyl (Mitsunobu Reaction)

The Issue: You want to invert the stereocenter at C4 (e.g., 4-OH


 4-OBz) or substitute it, but are worried about C2 racemization.
Verdict:  The Mitsunobu reaction is generally safe for C2 if the reagents are added correctly, as the reaction intermediate (betaine) is not strongly basic enough to deprotonate C2-Ts.
Protocol: C4 Inversion without C2 Racemization
  • Reagents:

    
     (1.5 eq), DIAD (1.5 eq), Benzoic Acid (1.5 eq), THF (anhydrous).
    
  • Procedure:

    • Dissolve substrate,

      
      , and Benzoic Acid in THF under 
      
      
      
      .
    • Cool to 0°C .

    • Add DIAD dropwise over 20 minutes.

    • Allow to warm to RT only after addition is complete.

  • Critical Control Point: The order of addition matters. Premixing

    
     and DIAD at 0°C to form the betaine complex before adding the substrate/nucleophile can sometimes reduce side reactions, but the standard addition (DIAD last) is usually effective.
    
  • Warning: Do not use DEAD if possible; DIAD is more stable. Do not heat this reaction.

Decision Matrix: Choosing the Right Workflow

Use this logic flow to determine your experimental path.

WorkflowLogic Start Start: Methyl 4-OH-1-Ts-Pro-OMe Goal What is your goal? Start->Goal Hydrolysis Hydrolyze Ester (C2) Goal->Hydrolysis Target COOH ModifyOH Modify Alcohol (C4) Goal->ModifyOH Target C4-OR AcidSensitive Is C4-OH protected with Acid-Labile group? Hydrolysis->AcidSensitive Mitsunobu Mitsunobu Inversion (DIAD/PPh3/Nu) ModifyOH->Mitsunobu Inversion RouteA Route A: Acid Hydrolysis (HCl/Dioxane, Reflux) AcidSensitive->RouteA No RouteB Route B: Enzymatic (PLE) (pH 7.5, 25°C) AcidSensitive->RouteB Yes

Figure 2: Decision tree for selecting reaction conditions based on substrate sensitivity.

Comparative Data: Hydrolysis Methods

MethodReagentsTemperatureRacemization RiskYieldNotes
Acidic 2N HCl / Dioxane80-100°CLow HighBest for Ts-protected substrates.
Alkaline LiOH / THF /

25°CHigh VariableHigh risk of C2 epimerization due to Ts-acidity.
Alkaline (Cold) LiOH / THF /

0°CModerate GoodMust be monitored strictly.
Enzymatic Pig Liver Esterase25°C (pH 7)Negligible ModerateBest for complex/sensitive substrates.

Frequently Asked Questions (FAQ)

Q: Can I use DBU to accelerate the Mitsunobu reaction? A: Absolutely not. DBU is a strong, non-nucleophilic base. It will almost certainly deprotonate the C2 position of your N-Tosyl proline, leading to immediate racemization. Stick to the inherent basicity of the Mitsunobu betaine.

Q: I see a double spot on TLC after hydrolysis. What is it? A: This is likely the diastereomer (D-Proline derivative). Because you have a chiral center at C4 (4-hydroxy), racemization at C2 creates a diastereomer (cis vs trans), not an enantiomer. These often separate on silica gel. The "trans" isomer (natural L-hydroxyproline config) is usually more polar than the "cis" isomer in MeOH/DCM systems.

Q: Can I remove the Tosyl group first to avoid this acidity? A: Detosylation is difficult (requires Na/Naphthalene or harsh acid/HBr). It is usually better to perform your ester manipulations before removing the Tosyl group, provided you use the acidic or enzymatic protocols listed above.

References

  • Racemization Mechanisms in Proline Derivatives

    • Kuroda, H., et al. (1992).[1] Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions. International Journal of Peptide and Protein Research. Link

  • Acidity of Proline

    
    -Protons: 
    
    • Williams, G., et al. (2003).[2] Formation and stability of the enolates of N-protonated proline methyl ester. Biochemistry. Link

  • Mitsunobu Reaction on Proline

    • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Application. Link

  • Mild Hydrolysis Techniques

    • Theodorou, V., et al. (2018).[3] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Link

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Validation & Comparative

A Senior Application Scientist's Guide to Chiral Auxiliaries: Evaluating Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate in the Context of Established Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries represent a foundational and powerful strategy, enabling chemists to construct complex, enantiomerically pure molecules with precision.[1][2] This guide provides an in-depth comparison of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate, a proline-derived chiral auxiliary, with established and widely utilized auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Enders' SAMP/RAMP hydrazones. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance, mechanistic underpinnings, and practical applications, supported by experimental data.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1][2] The auxiliary is then removed to reveal the desired enantiomerically enriched product. The efficacy of a chiral auxiliary is judged by several key criteria:

  • High Diastereoselectivity: It must induce a high degree of stereocontrol in the desired chemical transformation.

  • Ease of Installation and Cleavage: The auxiliary should be readily attached to the substrate and subsequently removed under mild conditions that do not compromise the stereochemical integrity of the product.

  • Recoverability and Reusability: For cost-effectiveness, the auxiliary should be recoverable in high yield for reuse.

  • Predictable Stereochemical Outcome: The stereochemistry of the product should be predictable based on the structure of the auxiliary and the reaction conditions.

Profiling the Contenders: A Look at Four Chiral Auxiliaries

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate: A Proline-Derived Auxiliary

Proline and its derivatives are workhorses in asymmetric catalysis and synthesis, valued for their rigid pyrrolidine ring which provides a well-defined chiral environment.[3][4][5][6] Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate belongs to this class of proline-derived chiral auxiliaries. The tosyl group on the nitrogen atom enhances the acidity of the α-proton, facilitating enolate formation, while the hydroxy group can participate in chelation to further rigidify the transition state.

While specific, direct comparative studies on Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate are not as extensively documented as for other auxiliaries, its performance can be inferred from the broader class of N-acylproline derivatives.[3][7] These auxiliaries are known to provide good to excellent levels of stereocontrol in a variety of reactions, including alkylations and aldol additions. The stereochemical outcome is often dependent on the choice of the N-protecting group and the reaction conditions.[7]

Evans' Oxazolidinones: The Gold Standard

Developed by David A. Evans, chiral oxazolidinones are among the most successful and widely used chiral auxiliaries.[2] Their rigid structure, coupled with the ability to form chelated (Z)-enolates, allows for highly predictable and diastereoselective transformations. The bulky substituent at C4 effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Evans' auxiliaries are particularly renowned for their application in asymmetric alkylations and aldol reactions, consistently delivering high diastereoselectivities.[8] A variety of derivatives are commercially available, allowing for fine-tuning of steric and electronic properties.

Oppolzer's Sultams: Robust and Reliable

Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries derived from naturally occurring camphor.[2] The rigid bicyclic framework provides excellent stereochemical control in a range of reactions, including alkylations, aldol reactions, and conjugate additions. The sulfonyl group activates the carbonyl for enolization and the sultam structure provides a well-defined chiral environment. One of the key advantages of Oppolzer's sultams is their high crystallinity, which often facilitates purification of the diastereomeric products by crystallization.

Enders' SAMP/RAMP Hydrazones: For Asymmetric α-Alkylation of Aldehydes and Ketones

Enders' SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) hydrazone method is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[9] The chiral auxiliary is condensed with the carbonyl compound to form a hydrazone, which is then deprotonated to form a rigid, chelated aza-enolate. The methoxymethyl group plays a crucial role in chelation with the lithium cation, leading to a highly organized transition state that directs the alkylating agent to one face of the aza-enolate.[10] This method is highly reliable and provides access to α-alkylated carbonyl compounds with excellent enantiomeric excess.

Head-to-Head Comparison: Performance in Key Transformations

To provide a clear comparison, the following table summarizes the typical performance of these chiral auxiliaries in asymmetric alkylation reactions. It is important to note that direct comparative data for Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate is limited, and the presented data for proline-derived auxiliaries is representative of the class.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Reference
Proline-Derived (N-Benzoyl) Methyl (2S, 4R)-1-benzoyl-4-(tert-butyldiphenylsilyloxy)pyrrolidine-2-carboxylateBenzyl Bromide6:9485[3]
Evans' Oxazolidinone N-propionyl-4-benzyl-2-oxazolidinoneAllyl Iodide98:2>90[8]
Oppolzer's Sultam N-propionylcamphorsultamMethyl Iodide>99:185-95[11]
Enders' SAMP Hydrazone 3-Pentanone SAMP hydrazoneEthyl Iodide>97% d.e.87 (hydrazone formation)[12]

Mechanistic Insights: The Origin of Stereocontrol

The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the conformational rigidity of the transition state.

G cluster_proline Proline-Derived Auxiliary cluster_evans Evans' Oxazolidinone cluster_oppolzer Oppolzer's Sultam cluster_enders Enders' SAMP/RAMP Hydrazone Proline_Aux Proline Auxiliary Proline_Enolate Chelated Enolate Proline_Aux->Proline_Enolate Deprotonation Proline_TS Shielded Transition State Proline_Enolate->Proline_TS Electrophilic Attack Proline_Product Diastereomerically Enriched Product Proline_TS->Proline_Product Evans_Aux Oxazolidinone Auxiliary Evans_Enolate Rigid (Z)-Enolate Evans_Aux->Evans_Enolate Deprotonation Evans_TS Steric Shielding by C4 Substituent Evans_Enolate->Evans_TS Electrophilic Attack Evans_Product High Diastereoselectivity Evans_TS->Evans_Product Oppolzer_Aux Camphorsultam Auxiliary Oppolzer_Enolate Chelated Enolate Oppolzer_Aux->Oppolzer_Enolate Deprotonation Oppolzer_TS Bicyclic Framework Control Oppolzer_Enolate->Oppolzer_TS Electrophilic Attack Oppolzer_Product Crystalline Products Oppolzer_TS->Oppolzer_Product Enders_Aux SAMP/RAMP Auxiliary Enders_Azaenolate Chelated Aza-Enolate Enders_Aux->Enders_Azaenolate Deprotonation Enders_TS Li-Chelation Control Enders_Azaenolate->Enders_TS Electrophilic Attack Enders_Product Enantiomerically Enriched Ketone/Aldehyde Enders_TS->Enders_Product

Figure 1: General mechanism of stereocontrol for the compared chiral auxiliaries.

  • Proline-Derived Auxiliaries: The rigid pyrrolidine ring and the potential for chelation involving the N-acyl group and the ester carbonyl with a metal cation create a conformationally biased enolate. The substituents on the pyrrolidine ring then direct the incoming electrophile to the less hindered face.

  • Evans' Oxazolidinones: Deprotonation leads to a rigid, chelated (Z)-enolate where the metal cation is coordinated to both the enolate oxygen and the carbonyl oxygen of the auxiliary. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite side.[8]

  • Oppolzer's Sultams: Similar to Evans' auxiliaries, Oppolzer's sultams form a chelated enolate. The rigid, bicyclic camphor skeleton provides a highly defined chiral environment, with one face of the enolate being effectively shielded by the sultam ring structure.

  • Enders' SAMP/RAMP Hydrazones: The key to the high stereoselectivity of this method is the formation of a conformationally rigid lithium aza-enolate. The lithium cation is chelated by the nitrogen atom of the aza-enolate and the oxygen atom of the methoxymethyl group. This rigid structure, combined with the steric bulk of the pyrrolidine ring, effectively blocks one face of the aza-enolate, leading to highly stereoselective alkylation.[10]

Experimental Protocols

To provide a practical context, here are representative experimental protocols for asymmetric alkylation using an Evans' auxiliary and the Enders' hydrazone method.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

G Start N-Acyl Oxazolidinone Deprotonation Deprotonation (e.g., NaHMDS, -78 °C) Start->Deprotonation Alkylation Alkylation (e.g., Allyl Iodide, -78 °C) Deprotonation->Alkylation Workup Aqueous Workup Alkylation->Workup Purification Chromatography Workup->Purification Cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) Purification->Cleavage Product Enantiomerically Enriched Carboxylic Acid Cleavage->Product

Figure 2: Workflow for Evans' auxiliary-mediated asymmetric alkylation.

Step 1: Acylation of the Chiral Auxiliary To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) is added n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise at -78 °C. The resulting solution is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 eq). The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C is added sodium bis(trimethylsilyl)amide (1.1 eq, 1.0 M in THF) dropwise. After stirring for 30 minutes, benzyl bromide (1.2 eq) is added. The reaction is stirred at -78 °C for 4 hours and then quenched with saturated aqueous NH4Cl. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The diastereomeric ratio can be determined by 1H NMR or GC analysis of the crude product. The product is purified by flash chromatography.[8]

Step 3: Cleavage of the Chiral Auxiliary To a solution of the alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.2 M) at 0 °C is added 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq, 1.0 M). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the addition of aqueous sodium sulfite (1.5 M) and stirred for 30 minutes. The mixture is acidified with 1 M HCl and the product is extracted with ethyl acetate. The organic layer is dried over Na2SO4 and concentrated to yield the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

Asymmetric α-Alkylation of a Ketone via an Enders' SAMP-Hydrazone

G Start Ketone + SAMP Hydrazone_Formation Hydrazone Formation (Heat) Start->Hydrazone_Formation Deprotonation Deprotonation (LDA, -78 °C) Hydrazone_Formation->Deprotonation Alkylation Alkylation (Alkyl Halide, -100 °C) Deprotonation->Alkylation Cleavage Hydrolysis/Ozonolysis Alkylation->Cleavage Product Enantiomerically Enriched α-Alkylated Ketone Cleavage->Product

Figure 3: Workflow for Enders' SAMP/RAMP hydrazone-mediated alkylation.

Step 1: Hydrazone Formation A mixture of 3-pentanone (1.2 eq) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.0 eq) is heated at 60 °C overnight under an argon atmosphere. The resulting crude hydrazone is purified by distillation under reduced pressure.[12]

Step 2: Asymmetric Alkylation To a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous diethyl ether (0.5 M) at 0 °C is added the SAMP-hydrazone (1.0 eq) dropwise. The mixture is cooled to -78 °C and stirred for 2 hours. Subsequently, the solution is cooled to -110 °C and a solution of ethyl iodide (1.2 eq) in diethyl ether is added slowly. The reaction mixture is allowed to warm to room temperature overnight. The reaction is quenched with water and the product is extracted with diethyl ether. The organic layer is dried and concentrated.[9]

Step 3: Cleavage of the Hydrazone The crude alkylated hydrazone is dissolved in pentane and subjected to ozonolysis at -78 °C until a blue color persists. The excess ozone is removed by purging with argon, and the mixture is treated with dimethyl sulfide. After warming to room temperature, the solvent is removed, and the crude α-alkylated ketone is purified by chromatography. Alternatively, the hydrazone can be cleaved by hydrolysis with aqueous acid, though this may lead to some epimerization.

Choosing the Right Auxiliary: A Practical Guide

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis.

  • Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate and other proline-derived auxiliaries are attractive due to their ready availability from the chiral pool and the potential for good stereocontrol. They are a viable option, particularly when fine-tuning of the N-acyl group can be explored to optimize selectivity. However, the extent of their application and predictability may be less established compared to more common auxiliaries.

  • Evans' Oxazolidinones are a highly reliable and predictable choice for a wide range of asymmetric transformations, especially for the synthesis of chiral carboxylic acid derivatives. The wealth of literature available makes them an excellent starting point for many synthetic problems.

  • Oppolzer's Sultams offer excellent stereocontrol and the advantage of often producing crystalline derivatives, which can simplify purification. They are a robust alternative to Evans' auxiliaries.

  • Enders' SAMP/RAMP Hydrazones are the go-to method for the asymmetric α-alkylation of aldehydes and ketones. Their high reliability and predictability for this specific transformation are unmatched.

Conclusion

While Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate is a potentially useful chiral auxiliary belonging to the versatile class of proline derivatives, its widespread application and direct comparative performance data remain less documented than for established auxiliaries like Evans' oxazolidinones, Oppolzer's sultams, and Enders' SAMP/RAMP hydrazones. The choice of an appropriate chiral auxiliary will always depend on the specific synthetic challenge at hand, including the nature of the substrate and the desired transformation. A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will empower researchers to make informed decisions and successfully navigate the intricate world of asymmetric synthesis.

References

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. MDPI. Available at: [Link]

  • D.7 Chiral auxiliaries (HL). YouTube. Available at: [Link]

  • Recent developments in next generation (S)-proline-derived chiral organocatalysts. Semantic Scholar. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Proline-Catalyzed Asymmetric Reactions. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Quaternary Proline Analogues. PMC. Available at: [Link]

  • 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. Available at: [Link]

  • The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]

  • Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. OSU Chemistry. Available at: [Link]

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry. Available at: [Link]

  • Proline-Catalyzed Asymmetric Aldol Reaction Between Methyl Ketones and α-Ketoesters. ResearchGate. Available at: [Link]

  • Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. Available at: [Link]

  • Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. University of York. Available at: [Link]

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ResearchGate. Available at: [Link]

  • ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT. Available at: [Link]

  • Stereoselective Aldol and Conjugate Addition Reactions Mediated by Proline-Based Catalysts and Its Analogues: A Concise Review. ResearchGate. Available at: [Link]

  • Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Royal Society of Chemistry. Available at: [Link]

  • Features of Auxiliaries That Enable Native Chemical Ligation beyond Glycine and Cleavage via Radical Fragmentation. PubMed. Available at: [Link]

  • Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Available at: [Link]

  • Methods for cleavage of chiral auxiliary. ResearchGate. Available at: [Link]

  • Iridium-Catalyzed Asymmetric α-Allylic Alkylation of Amides using Vinyl Azide as Amide Enolate Surrogate. ChemRxiv. Available at: [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Wiley Online Library. Available at: [Link]

  • Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses. Available at: [Link]

  • Intrinsic and environmental modulation of stereoselective aldol organocatalyzed reactions by proline-containing lipopeptides. Royal Society of Chemistry. Available at: [Link]

  • Evans Enolate Alkylation-Hydrolysis. Available at: [Link]

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI. Available at: [Link]

  • Proline-catalyzed aldol reactions. Wikipedia. Available at: [Link]

  • Fragment A and the Model Coupling Reaction. University of Bristol. Available at: [Link]

  • Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt. Organic Syntheses. Available at: [Link]

  • Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (-)-Amathaspiramide F. PubMed. Available at: [Link]

  • The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. PMC. Available at: [Link]

  • Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PMC. Available at: [Link]

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The Scale-Up Scaffold: A Technical Guide to Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-benefit analysis of using Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-stakes arena of chiral drug synthesis, the choice of starting material dictates the economics of the entire campaign. Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate (hereafter Ts-Hyp-OMe ) represents a robust, cost-efficient alternative to the ubiquitous N-Boc and N-Cbz variants.

While N-Boc-4-hydroxyproline is the standard for solid-phase peptide synthesis (SPPS), Ts-Hyp-OMe is the superior choice for solution-phase scaffold functionalization . Its primary advantages are crystallinity (eliminating chromatography), acid stability (allowing harsh downstream modifications), and raw material economy . This guide analyzes the technical and financial trade-offs of adopting Ts-Hyp-OMe in your workflow.

Technical Profile & Alternatives

The Compound
  • IUPAC Name: Methyl (2S,4R)-4-hydroxy-1-[(4-methylphenyl)sulfonyl]pyrrolidine-2-carboxylate

  • Core Function: Chiral building block for pyrrolidine-based ligands, organocatalysts, and peptidomimetics.

  • Key Feature: The Tosyl (Ts) group acts as a rigid, electron-withdrawing protecting group that enforces crystallinity and prevents oxidation of the nitrogen.

The Competitors
FeatureTs-Hyp-OMe (Focus)Boc-Hyp-OMe (Alternative)Cbz-Hyp-OMe (Alternative)
Protecting Group

-Toluenesulfonyl (Sulfonamide)
tert-Butyloxycarbonyl (Carbamate)Benzyloxycarbonyl (Carbamate)
Physical State Crystalline Solid Viscous Oil / Low-melt SolidOil / Solid
Stability Acid: HighBase: HighAcid: Low (Labile to TFA)
Removal Difficult (Reductive/Strong Acid)Easy (Mild Acid)Easy (Hydrogenolysis)
Primary Use Scaffold Synthesis, Scale-upPeptide SynthesisPeptide Synthesis

Cost-Benefit Analysis

A. Direct Cost Drivers (Raw Materials)

The synthesis of Ts-Hyp-OMe utilizes


-Toluenesulfonyl chloride (TsCl), a commodity chemical significantly cheaper than Di-tert-butyl dicarbonate (Boc

O).
  • Reagent Cost Delta: TsCl is approximately 20-30% the cost of Boc

    
    O on a molar basis.
    
  • Starting Material: Both routes utilize L-4-Hydroxyproline (natural source), so the base cost is identical.

  • Verdict: For multi-kilogram campaigns, the Ts-route offers a 40-60% reduction in protecting group costs .

B. Indirect Cost Drivers (Process Efficiency)

This is where Ts-Hyp-OMe dominates. The "Hidden Factory" in organic synthesis is purification.

  • Purification (The Crystallinity Advantage):

    • Boc-Hyp-OMe: Often requires silica gel chromatography to remove excess Boc

      
      O or byproducts, consuming vast amounts of solvent and time.
      
    • Ts-Hyp-OMe: Highly crystalline. Purification is achieved via recrystallization (typically EtOH/Water or EtOAc/Hexanes).

    • Impact: Eliminates column chromatography, reducing waste disposal costs and processing time by >70%.

  • Atom Economy & Stability:

    • The Ts group is stable to reagents used for C4-functionalization, such as DAST (fluorination) or Jones Reagent (oxidation to ketone). Boc groups can degrade under the Lewis acidic conditions of fluorination or the acidic workups of oxidations.

C. The "Benefit" Trade-off: Deprotection

The cost of using Ts-Hyp-OMe is paid at the end of the synthesis.

  • The Challenge: Removing the Tosyl group requires harsh conditions (e.g., HBr/AcOH, Na/Naphthalene, or Red-Al).

  • The Solution: Use Ts-Hyp-OMe when the pyrrolidine ring is the final drug scaffold (where the N-Ts is part of the pharmacophore or replaced late-stage) or when the intermediate steps require conditions that would destroy a Boc group.

Performance Comparison: Experimental Data

Case Study: Synthesis of 4-Fluoroproline Derivatives

Researchers often convert the 4-OH group to a 4-F group using Diethylaminosulfur trifluoride (DAST).

MetricTs-Hyp-OMe RouteBoc-Hyp-OMe RouteAnalysis
Reaction Conditions DAST, DCM, RTDAST, DCM, -78°CTs group withdraws electrons, reducing ring reactivity but preventing N-participation.
Yield (Fluorination) 85-92% 60-75%Boc carbamate oxygen can attack the activated C4, forming oxazolidinone byproducts. Ts prevents this.
Purification RecrystallizationColumn ChromatographyTs product crystallizes directly upon workup.
Overall Process Time 12 Hours24 HoursCryogenic cooling and chromatography add significant time to the Boc route.

Experimental Protocols

Protocol A: Scalable Synthesis of Ts-Hyp-OMe

This protocol prioritizes yield and purity without chromatography.

Reagents: L-4-Hydroxyproline (1.0 eq), Thionyl Chloride (1.2 eq), Methanol (Solvent), Tosyl Chloride (1.1 eq), Triethylamine (2.5 eq).

  • Esterification: Suspend L-4-Hydroxyproline in Methanol (5 mL/g). Cool to 0°C. Add SOCl

    
     dropwise. Reflux for 4 hours. Concentrate to dryness to yield H-Hyp-OMe·HCl.
    
  • Tosylation: Suspend the hydrochloride salt in DCM (10 mL/g). Cool to 0°C. Add Triethylamine (TEA) slowly.

  • Add TsCl portion-wise over 30 minutes. Warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl, then Sat. NaHCO

    
    , then Brine.
    
  • Crystallization: Dry organic layer (MgSO

    
    ), concentrate to ~20% volume. Add Hexanes slowly with stirring. White crystals of Ts-Hyp-OMe  will precipitate. Filter and dry.
    
    • Expected Yield: >90%

    • Melting Point: 104-106°C (Literature value varies by polymorph).

Protocol B: Mitsunobu Inversion (C4-Functionalization)

Used to invert stereochemistry or introduce azide/nucleophiles.

  • Dissolve Ts-Hyp-OMe (1.0 eq), Triphenylphosphine (1.2 eq), and Nucleophile (e.g., Benzoic acid, 1.2 eq) in THF.

  • Cool to 0°C. Add DIAD (1.2 eq) dropwise.

  • Stir at RT for 16 hours.

  • Concentrate. Triturate the residue with Et

    
    O/Hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter.
    
  • Recrystallize the filtrate to obtain the inverted product.

Visualization & Logic

Decision Logic: When to use Ts-Hyp-OMe?

Use the following logic flow to determine if this intermediate fits your pipeline.

DecisionTree Start Select Proline Protecting Group Q1 Is the final product a Peptide? Start->Q1 Q2 Does synthesis require Strong Acid or Fluorination? Q1->Q2 No (Small Molecule) Result_Boc Use Boc-Hyp-OMe (Easy Deprotection) Q1->Result_Boc Yes (SPPS) Q3 Is Scale > 100g? Q2->Q3 No Result_Ts Use Ts-Hyp-OMe (Stability & Crystallinity) Q2->Result_Ts Yes Q3->Result_Boc No (Convenience) Q3->Result_Ts Yes (Avoid Chromatography)

Caption: Decision matrix for selecting between Tosyl and Boc protecting groups based on downstream chemistry and scale.

Synthesis Workflow Comparison

SynthesisFlow Raw L-Hydroxyproline Ts_Step1 1. SOCl2/MeOH 2. TsCl/TEA Raw->Ts_Step1 Boc_Step1 1. SOCl2/MeOH 2. Boc2O/TEA Raw->Boc_Step1 Ts_Prod Ts-Hyp-OMe (Crystalline Solid) Ts_Step1->Ts_Prod Ts_Purify Recrystallization (Low Cost) Ts_Prod->Ts_Purify Boc_Prod Boc-Hyp-OMe (Viscous Oil) Boc_Step1->Boc_Prod Boc_Purify Column Chromatography (High Cost) Boc_Prod->Boc_Purify

Caption: Comparative workflow showing the purification advantage of the Tosyl route (Green) vs. the Boc route (Red).

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience. (Standard text for protecting group stability and deprotection protocols).

  • Sigma-Aldrich (Merck). Product Specification: N-Tosyl-L-4-hydroxyproline methyl ester. (For physical property verification).

  • Journal of Organic Chemistry. "Scalable Synthesis of 4-Fluoroproline Derivatives." (General reference for DAST fluorination on protected prolines).

  • Organic Syntheses. "Esterification and Protection of Amino Acids." (Methodology for SOCl2/MeOH esterification).

×

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Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

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